Methyl 4-aminobenzoate hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 4-aminobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLFQRYMOHDCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
619-45-4 (Parent) | |
| Record name | Methyl 4-aminobenzoate hydrochloride | |
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DSSTOX Substance ID |
DTXSID9069841 | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
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Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63450-84-0 | |
| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63450-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 4-aminobenzoate hydrochloride | |
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| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | |
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| Record name | Benzoic acid, 4-amino-, methyl ester, hydrochloride | |
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| Record name | Methyl 4-aminobenzoate hydrochloride | |
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Foundational & Exploratory
Methyl 4-aminobenzoate hydrochloride CAS number
An In-Depth Technical Guide to Methyl 4-Aminobenzoate Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of Methyl 4-aminobenzoate hydrochloride (CAS Number: 63450-84-0), a key chemical intermediate with significant applications in the pharmaceutical and chemical industries. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.
Introduction: Strategic Importance in Synthesis
Methyl 4-aminobenzoate hydrochloride is the hydrochloride salt of Methyl 4-aminobenzoate. The parent compound, Methyl 4-aminobenzoate, is an organic ester and an aromatic amine, which serves as a versatile building block in organic synthesis.[1] The formation of the hydrochloride salt is a common strategy employed to enhance the compound's stability and water solubility, which can be advantageous for certain applications and storage. Its primary utility lies in its role as a precursor in the synthesis of a variety of more complex molecules, most notably local anesthetics and other pharmaceutical agents.[1] This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its practical synthesis and analytical validation.
Chemical and Physical Properties
The hydrochloride salt form modifies the physical properties of the parent amine, particularly its solubility and melting point. The protonation of the amino group increases the polarity of the molecule, rendering it more soluble in aqueous solutions.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 63450-84-0 | [2][3][4] |
| Molecular Formula | C₈H₁₀ClNO₂ | [3][4] |
| Molecular Weight | 187.62 g/mol | [3] |
| IUPAC Name | methyl 4-aminobenzoate hydrochloride | N/A |
| Synonyms | Methyl p-aminobenzoate HCl | [4] |
| Parent CAS Number | 619-45-4 (Methyl 4-aminobenzoate) | [1][5] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to beige crystalline powder | [1][6] |
| Melting Point | 110-111 °C (for parent compound) | [6][7] |
| Solubility | Soluble in water | [2] |
| pKa | 2.5 (for the protonated amine) | [2] |
| Storage | Inert atmosphere, room temperature, sealed in dry | [3][6] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 4-aminobenzoate hydrochloride is typically achieved in a two-step process: the Fischer esterification of 4-aminobenzoic acid to form the methyl ester, followed by the reaction with hydrochloric acid to form the salt.
Step 1: Fischer Esterification of 4-Aminobenzoic Acid
The foundational step is the acid-catalyzed esterification of 4-aminobenzoic acid with methanol.[1][8] Sulfuric acid is a common catalyst for this reaction. The excess of methanol serves both as a reactant and as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.
Step 2: Formation of the Hydrochloride Salt
The resulting Methyl 4-aminobenzoate is then treated with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, accepting a proton from HCl. This forms the ammonium salt, which often precipitates from the reaction mixture or can be isolated upon solvent removal.
Detailed Experimental Protocol
-
Esterification: In a round-bottom flask equipped with a reflux condenser, suspend 4-aminobenzoic acid in an excess of methanol (e.g., 10-20 molar equivalents).[9]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid dropwise while stirring.[8][9]
-
Reaction: Heat the mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction's progress by thin-layer chromatography (TLC).[8][9]
-
Work-up: After cooling, the reaction mixture is often neutralized with a base like sodium bicarbonate to remove the acid catalyst, which causes the methyl 4-aminobenzoate product to precipitate.[8]
-
Isolation of the Free Base: The precipitate is collected by filtration and washed with water.
-
Salt Formation: The isolated Methyl 4-aminobenzoate is then redissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added.
-
Final Product Isolation: The resulting precipitate of Methyl 4-aminobenzoate hydrochloride is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Characterization and Quality Control
Ensuring the purity and identity of Methyl 4-aminobenzoate hydrochloride is critical. A multi-technique approach is typically employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for assessing purity. A reversed-phase method is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra will show characteristic shifts for the aromatic protons, the methyl group of the ester, and the amine protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the parent molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the key functional groups, such as the ester carbonyl (C=O), C-O stretch, and N-H bonds of the ammonium salt.
Table 3: Example HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column for separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA | Provides good separation and peak shape. TFA acts as an ion-pairing agent. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
Applications in Drug Development and Organic Synthesis
The primary value of Methyl 4-aminobenzoate and its hydrochloride salt is as a versatile intermediate.[1]
-
Local Anesthetics: It is a key precursor for the synthesis of drugs like benzocaine and procaine.[1] The general structure of these anesthetics often involves the modification of the amino or ester group of the parent molecule.
-
Dye Intermediates: The aromatic amine functionality makes it a useful component in the synthesis of azo dyes.[6]
-
Organic Synthesis: It serves as a starting material for a wide range of reactions, including the synthesis of guanidine alkaloids like (±)-martinelline.[6]
Safety, Handling, and Storage
Proper handling of Methyl 4-aminobenzoate hydrochloride is essential. The parent compound is known to cause skin and eye irritation, and may cause respiratory irritation.[5]
Table 4: GHS Hazard Information
| Hazard Code | Description | Source |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3][5] |
| H319 | Causes serious eye irritation | [3][5] |
| H335 | May cause respiratory irritation | [3][5] |
Storage Recommendations: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][6] An inert atmosphere is recommended for long-term storage to prevent degradation.[3]
Conclusion
Methyl 4-aminobenzoate hydrochloride is a fundamentally important chemical intermediate. Its enhanced stability and solubility over the parent amine make it a valuable asset in the synthesis of a wide array of target molecules, particularly in the pharmaceutical industry. A thorough understanding of its synthesis, analytical validation, and handling is crucial for its effective and safe utilization in research and development.
References
-
ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. biosynth.com [biosynth.com]
- 3. 63450-84-0|Methyl 4-aminobenzoate hydrochloride|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. rsc.org [rsc.org]
Solvation Thermodynamics and Practical Handling of Methyl 4-aminobenzoate Hydrochloride
Executive Summary
Methyl 4-aminobenzoate hydrochloride (CAS: 63450-84-0), the hydrochloride salt of the methyl ester of p-aminobenzoic acid, represents a critical intermediate in the synthesis of local anesthetics and guanidine alkaloids. Unlike its free base counterpart (Methyl 4-aminobenzoate, CAS: 619-45-4), which exhibits poor aqueous solubility, the hydrochloride salt utilizes ionic dissociation to achieve high solubility in polar protic solvents.
This guide provides a technical deep-dive into the solubility profile of this compound, distinguishing clearly between the salt and free base forms to prevent common formulation errors. It details the thermodynamic drivers of solvation, provides comparative solubility data, and outlines self-validating protocols for solubility determination and recrystallization.
Part 1: Physicochemical Profile & Solvation Thermodynamics
Chemical Identity & The "Salt Shift"
The most frequent error in handling this compound is conflating the free base with the hydrochloride salt. The addition of the HCl moiety fundamentally alters the lattice energy and solvation entropy.
-
Free Base (Methyl 4-aminobenzoate): Lipophilic, relies on weak hydrogen bonding. Sparingly soluble in water (~3.8 mg/mL).[1]
-
HCl Salt (Methyl 4-aminobenzoate Hydrochloride): Ionic solid. Dissolution is driven by ion-dipole interactions. High aqueous solubility.
Key Parameters:
-
Molecular Formula:
[2] -
pKa (Amine): ~2.38 – 2.50 (Indicates the salt is stable in acidic to neutral media; basic conditions will precipitate the free base).
Mechanism of Solvation
The solubility of Methyl 4-aminobenzoate HCl is governed by the competition between the crystal lattice energy (holding the ions together) and the solvation energy (solvent molecules surrounding the ions).
In water, the high dielectric constant (
Figure 1: Thermodynamic pathway of Methyl 4-aminobenzoate HCl dissolution. Note the critical dependence on pH; raising pH above the pKa (approx 2.5) converts the soluble salt back into the insoluble free base.
Part 2: Solubility Profile in Water and Organic Solvents
The following data synthesizes literature values and theoretical estimations based on the functional group contribution method for amine hydrochlorides.
Comparative Solubility Table
| Solvent Category | Solvent | Solubility Rating (HCl Salt) | Solubility Rating (Free Base) | Mechanistic Driver |
| Aqueous | Water (pH < 2.5) | Very Soluble (>50 mg/mL) | Sparingly Soluble (~3.8 mg/mL) | Ion-dipole interaction; protonation of amine. |
| Aqueous | PBS (pH 7.4) | Variable | Low | At pH 7.4, the salt may partially deprotonate, reducing apparent solubility. |
| Protic Organic | Methanol | Freely Soluble | Soluble | High dielectric constant supports ion separation; H-bonding. |
| Protic Organic | Ethanol | Soluble | Soluble | Good solvent for both forms, though salt solubility decreases vs. MeOH. |
| Aprotic Polar | DMSO | Soluble | Soluble | Strong dipole dissolves the salt; often used for stock solutions. |
| Non-Polar | Hexane/Heptane | Insoluble | Insoluble/Low | Lack of dipole moment cannot overcome ionic lattice energy. |
| Chlorinated | Dichloromethane | Sparingly Soluble | Soluble | Salt generally insoluble unless ion-pairing agents are used. |
The "Anti-Solvent" Effect
For purification, the stark contrast between the salt's solubility in methanol (high) and ether/hexane (low) is utilized.
-
Primary Solvent: Methanol or Ethanol (Dissolves the salt).
-
Anti-Solvent: Diethyl Ether or Hexane (Induces crystallization of the salt).
Part 3: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)
This protocol is the "Gold Standard" for generating accurate solubility data for specific formulation buffers.
Reagents:
-
Methyl 4-aminobenzoate Hydrochloride (Test Article).[3][4][5]
-
Target Solvent (e.g., Water, Phosphate Buffer).
-
0.45 µm PTFE Syringe Filters.
Workflow:
-
Supersaturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at constant temperature (25°C) for 24 hours.
-
Visual Check: Ensure solid remains visible. If fully dissolved, add more solid.
-
Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solid.
-
Quantification:
-
Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.
-
Method B (HPLC): Dilute filtrate and analyze peak area against a standard curve (Detection: UV @ 254 nm).
-
Figure 2: Workflow for Saturation Shake-Flask Solubility Determination. This method ensures thermodynamic equilibrium is reached.
Protocol B: Recrystallization for Purification
Commercial batches of Methyl 4-aminobenzoate HCl may contain traces of the free acid (PABA) or free base.
-
Dissolution: Dissolve crude solid in the minimum amount of boiling Methanol .
-
Filtration: Hot filter if insoluble impurities (dust/fibers) are present.
-
Crystallization:
-
Slowly add Diethyl Ether (Anti-solvent) until slight turbidity persists.
-
Cool gradually to 4°C.
-
-
Collection: Filter crystals via vacuum filtration.
-
Drying: Dry in a vacuum desiccator over
. Avoid heat , as esters can hydrolyze in the presence of trace moisture and acid.
Part 4: Implications for Drug Development
Stability and Hydrolysis
Researchers must be aware that Methyl 4-aminobenzoate is an ester .
-
Risk: In aqueous solution, especially at extreme pH (highly acidic or basic), the ester bond is susceptible to hydrolysis, yielding 4-aminobenzoic acid (PABA) and methanol.
-
Mitigation: Store aqueous stock solutions at 4°C and use within 24 hours. For long-term storage, keep as a solid powder in a desiccator.
Formulation in Biological Media
When introducing the HCl salt into physiological buffers (pH 7.4):
-
The buffering capacity must be sufficient to neutralize the HCl.
-
As the pH rises above the pKa (~2.5), the equilibrium shifts toward the free base.
-
Warning: If the concentration exceeds the solubility of the free base (~3 mg/mL), the compound will precipitate out of solution upon neutralization, potentially crashing out in the assay plate or syringe.
Recommendation: For high-concentration biological assays, use DMSO stock solutions diluted into media, ensuring the final concentration remains below the free base solubility limit, or use a co-solvent system (e.g., PEG-400).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved from [Link]
- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press. (Referenced for general amine salt solubility principles).
Sources
A Senior Application Scientist's Guide to the pKa of Methyl 4-aminobenzoate hydrochloride: Theory, Determination, and Pharmaceutical Implications
Executive Summary
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of active pharmaceutical ingredients (APIs) in biological systems. For ionizable molecules like Methyl 4-aminobenzoate hydrochloride, the pKa dictates the degree of ionization at a given pH, which profoundly influences solubility, membrane permeability, and receptor binding—key determinants of a drug's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive technical overview of the pKa of Methyl 4-aminobenzoate hydrochloride, targeting researchers and drug development professionals. We delve into the theoretical underpinnings of its acidity, present validated experimental protocols for its determination via potentiometric titration and UV-Vis spectrophotometry, analyze the structural factors influencing its value, and discuss the practical application of this knowledge in a pharmaceutical context.
Introduction: The Significance of pKa in Drug Development
Methyl 4-aminobenzoate hydrochloride is the salt form of the methyl ester of 4-aminobenzoic acid (PABA). It serves as a valuable building block in organic synthesis, particularly for more complex pharmaceutical agents.[4] As the majority of drugs are weak acids or bases, their ionization state in different physiological compartments—from the acidic environment of the stomach (pH 1.5-3.5) to the near-neutral pH of the small intestine and blood (pH ~7.4)—is of paramount importance.[1][3]
The pKa value directly informs us about this ionization behavior.[5] A molecule's charge affects its:
-
Solubility: Ionized forms are generally more water-soluble.
-
Permeability: Neutral, non-ionized forms are typically more lipophilic and can more readily cross biological membranes via passive diffusion.[5]
-
Pharmacokinetics (ADME): The pKa influences a drug's Absorption, Distribution, Metabolism, and Excretion.[1]
-
Formulation: Knowledge of pKa is essential for developing stable, soluble, and bioavailable drug formulations.[2]
For Methyl 4-aminobenzoate hydrochloride, the key ionizable group is the aromatic amine, which is protonated in the hydrochloride salt. The pKa value refers to the dissociation of this protonated amine (the conjugate acid).
Theoretical Framework
Defining pKa and the Henderson-Hasselbalch Equation
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). It represents the pH at which an ionizable group is 50% protonated and 50% deprotonated.[6] The relationship between pH, pKa, and the ratio of the deprotonated (base, B) to protonated (acid, BH+) forms of the amine is described by the Henderson-Hasselbalch equation.[7][8]
pH = pKa + log ([B]/[BH+])
Where:
-
[B] is the concentration of the neutral amine (Methyl 4-aminobenzoate).
-
[BH+] is the concentration of the protonated amine (the cation in Methyl 4-aminobenzoate hydrochloride).
This equation is the cornerstone of pKa determination by both titration and spectrophotometry.[8]
Acid-Base Equilibrium of Methyl 4-aminobenzoate
The relevant equilibrium for Methyl 4-aminobenzoate hydrochloride in solution is the dissociation of the protonated anilinium cation to its neutral conjugate base.
Caption: Workflow for pKa determination by potentiometric titration.
-
Preparation and Calibration (Self-Validation):
-
Accurately weigh approximately 50-100 mg of Methyl 4-aminobenzoate hydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water. Rationale: CO₂ can dissolve to form carbonic acid, which would interfere with the titration of a low-pKa substance.
-
Prepare a standardized ~0.1 M NaOH solution. The exact concentration must be known.
-
Calibrate the pH meter using at least three standard buffers that bracket the expected pKa and endpoint (e.g., pH 2.00, 4.01, and 7.00). Ensure the electrode is in good condition and responds quickly. Rationale: Accurate pH measurement is the foundation of this technique.
-
Maintain a constant temperature (e.g., 25°C) using a water bath, as pKa is temperature-dependent. [9]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a magnetic stir bar into the analyte solution. Ensure the stir rate is consistent and does not create a vortex.
-
Begin adding the standardized NaOH titrant from a calibrated burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, wait for the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly (approaching the buffer region), reduce the increment size (e.g., 0.05 mL) to capture the curve's shape accurately.
-
Continue the titration well past the steepest part of the curve to ensure the equivalence point is fully defined.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (VEP), which is the point of maximum slope on the curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) vs. volume and finding the peak.
-
Calculate the half-equivalence point volume (V1/2EP) by dividing VEP by 2.
-
Locate the pH on the original titration curve that corresponds to V1/2EP. This pH value is the experimental pKa. [10]
-
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore close to an ionizable center, which is the case for most aromatic amines. [11]The protonated (BH+) and neutral (B) forms of the molecule have different electron distributions and thus absorb UV light differently, resulting in distinct absorption spectra. [12] Causality: By measuring the absorbance of the compound in a series of buffers with known pH values, one can determine the ratio of [B] to [BH+] at each pH. The pKa can then be determined by fitting this data to a rearranged Henderson-Hasselbalch equation.
-
Preparation and System Validation:
-
Prepare a concentrated stock solution of Methyl 4-aminobenzoate hydrochloride in a suitable solvent (e.g., methanol or water). The compound is slightly soluble in water, so a co-solvent may be necessary if higher concentrations are needed. [4][13] 2. Prepare a series of buffers with accurately known pH values, spanning a range of at least 1.5 pH units above and below the expected pKa (e.g., from pH 1.0 to 4.0).
-
Determine the absorption spectra of the fully protonated form (in a highly acidic solution, e.g., pH 1) and the fully neutral form (in a solution where pH >> pKa, e.g., pH 5).
-
From these spectra, identify the analytical wavelength (λmax) where the difference in absorbance between the two forms is maximal.
-
-
Measurement Procedure:
-
For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution. The final concentration of the analyte must be identical in all samples.
-
Measure the absorbance of each buffered sample at the predetermined analytical wavelength (λmax).
-
Also measure the absorbance of the fully protonated (ABH+) and fully deprotonated (AB) forms.
-
-
Data Analysis:
-
The pKa can be calculated for each pH point using the following equation, derived from the Beer-Lambert and Henderson-Hasselbalch laws: pKa = pH + log [(A - AB) / (ABH+ - A)] Where A is the absorbance of the sample at a given pH.
-
Alternatively, and more robustly, plot Absorbance vs. pH. The resulting data will form a sigmoidal curve. The inflection point of this curve corresponds to the pKa.
-
Pharmaceutical Relevance and Application
With a pKa of ~2.4, the amino group of Methyl 4-aminobenzoate will be almost entirely protonated and positively charged in the highly acidic environment of the stomach (pH 1.5-3.5). As the molecule passes into the duodenum and small intestine, where the pH rises to 6.0-7.5, the environment becomes significantly more basic than the pKa.
According to the Henderson-Hasselbalch equation, at pH 7.4, the ratio of neutral base to protonated acid will be enormous. This means the compound will exist almost exclusively in its neutral, more lipophilic form. This has direct consequences for its ADME profile:
-
Absorption: The high proportion of the neutral species in the intestine favors passive diffusion across the gut wall into the bloodstream.
-
Solubility: While the hydrochloride salt form provides good aqueous solubility for formulation, the drug will likely precipitate out of solution as the neutral free base when it encounters the higher pH of the intestine, which can affect its dissolution rate and subsequent absorption.
-
Distribution: As a neutral molecule in the blood, it can more easily partition into tissues and cross cellular membranes compared to a charged molecule.
Understanding this pKa-driven behavior is crucial for medicinal chemists seeking to modify the molecule to optimize its properties and for formulation scientists designing an effective drug delivery system. [2][3]
Conclusion
The pKa of Methyl 4-aminobenzoate hydrochloride, experimentally determined to be approximately 2.4, is a defining characteristic of the molecule. This value is a direct consequence of its chemical structure, specifically the electron-withdrawing nature of the para-substituted methyl ester group on the aniline ring system. Reliable determination of this parameter is achievable through well-established techniques such as potentiometric titration and UV-Vis spectrophotometry, provided that protocols are executed with rigorous attention to calibration and control. For professionals in drug discovery and development, a thorough understanding of this pKa value is not merely an academic exercise; it is a fundamental prerequisite for predicting a molecule's physiological behavior and for rationally designing medicines with optimal pharmacokinetic and therapeutic profiles.
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LibreTexts. (2021). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Retrieved from [Link]
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Reynolds, D., et al. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ResearchGate. Retrieved from [Link]
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Al-Gahmdi, A. H., et al. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
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Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Journal of Engineering Research and Applied Science. (2023). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]
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Analytical Chemistry - ACS Publications. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Retrieved from [Link]
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Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC - NIH. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl 4-aminobenzoate Hydrochloride
Introduction
Methyl 4-aminobenzoate hydrochloride (M4AB·HCl), a salt of the methyl ester of para-aminobenzoic acid (PABA), is a crucial intermediate and starting material in the synthesis of a wide array of active pharmaceutical ingredients (APIs), local anesthetics, and other fine chemicals.[1][2][3] Its chemical structure, comprising a primary aromatic amine, an ester functional group, and a hydrochloride salt, dictates its reactivity and stability profile.[1][3] Understanding the intrinsic stability of M4AB·HCl and the optimal conditions for its storage is paramount for ensuring its quality, purity, and performance in downstream applications, thereby safeguarding the integrity of the final products.
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for methyl 4-aminobenzoate hydrochloride. It is intended for researchers, scientists, and drug development professionals who handle this compound. We will delve into the primary degradation pathways, supported by mechanistic insights, and provide field-proven protocols for stability assessment in alignment with international regulatory standards.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of methyl 4-aminobenzoate hydrochloride is essential for interpreting its stability data.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀ClNO₂ | [1][3][4] |
| Molecular Weight | 187.62 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water | |
| Parent Compound | Methyl 4-aminobenzoate | [1] |
Intrinsic Stability and Degradation Pathways
The stability of methyl 4-aminobenzoate hydrochloride is primarily influenced by its susceptibility to hydrolysis and photolytic degradation. The presence of the ester and aromatic amine functionalities makes it sensitive to specific environmental factors.
Hydrolytic Degradation
The ester linkage in methyl 4-aminobenzoate hydrochloride is the most probable site for hydrolytic cleavage, yielding 4-aminobenzoic acid and methanol. The rate of this hydrolysis is significantly influenced by pH.
-
Mechanism of Ester Hydrolysis: Ester hydrolysis can be catalyzed by both acid and base. In aqueous solutions, the reaction proceeds via nucleophilic acyl substitution. While detailed kinetic studies specifically on methyl 4-aminobenzoate hydrochloride are not extensively published, the general principles of ester hydrolysis are well-established.[5] Studies on related aminobenzoate esters have shown that the hydrolysis can be pH-dependent.[6][7][8]
The diagram below illustrates the general mechanism for the hydrolysis of methyl 4-aminobenzoate.
Caption: General mechanism of ester hydrolysis of methyl 4-aminobenzoate.
Photodegradation
Aromatic amines are known to be susceptible to photodegradation.[9] Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions leading to discoloration and the formation of impurities. The primary mechanism often involves the formation of radical cations and subsequent reactions.[10]
-
Discoloration: A common observation with aromatic amines is their tendency to darken upon exposure to air and light, which is indicative of oxidative degradation.[11] While the hydrochloride salt form generally offers improved stability compared to the free base, prolonged exposure to light should be avoided.
The workflow below outlines a general approach to assessing the photostability of a chemical substance.
Caption: Experimental workflow for photostability testing.
Thermal Stability
While generally stable at ambient temperatures, prolonged exposure to elevated temperatures can accelerate degradation processes, particularly hydrolysis. Stress testing at elevated temperatures is a key component of stability studies to identify potential degradation products.[12]
Recommended Storage Conditions
Based on the chemical stability profile of methyl 4-aminobenzoate hydrochloride, the following storage conditions are recommended to maintain its quality and prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[4] Some suppliers recommend room temperature for shipping.[4][13] For long-term storage, refrigeration is prudent. | Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions. |
| Light | Store in a light-resistant container.[14] | Protects the compound from photolytic degradation, which can cause discoloration and the formation of impurities. |
| Moisture | Store in a tightly sealed container in a dry place.[14][15] | Prevents the ingress of moisture, which is a key reactant in hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of high-purity material. | Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation of the aromatic amine. |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and strong acids.[14][16][17][18] | Avoids potentially hazardous reactions and accelerated degradation. Strong bases will neutralize the hydrochloride salt and can promote ester hydrolysis. |
Stability Testing Protocols
A comprehensive stability testing program for methyl 4-aminobenzoate hydrochloride should be designed and executed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[12][19]
Forced Degradation (Stress Testing)
The objective of stress testing is to identify the likely degradation products and to establish the intrinsic stability of the molecule.[12]
Protocol for Forced Hydrolysis:
-
Prepare solutions of methyl 4-aminobenzoate hydrochloride in 0.1 N HCl, water, and 0.1 N NaOH at a concentration of approximately 1 mg/mL.
-
Store the solutions at 60°C and protect them from light.
-
Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.
Protocol for Photostability Testing:
-
Expose a solid sample of methyl 4-aminobenzoate hydrochloride to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20][21]
-
Maintain a dark control sample under the same temperature conditions to differentiate between light- and thermally-induced changes.
-
At the end of the exposure period, examine the samples for any changes in physical appearance and analyze by HPLC for any degradation.
Formal Stability Studies
Formal stability studies are conducted to establish the re-test period or shelf life of the drug substance.
Protocol for Long-Term and Accelerated Stability Testing:
-
Place at least three primary batches of methyl 4-aminobenzoate hydrochloride in its proposed container-closure system into stability chambers under the following conditions:
-
Test the samples at specified time points. For long-term studies, the frequency of testing should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19][20] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[19]
-
The testing should include, as appropriate, the physical, chemical, and microbiological attributes of the substance. A validated stability-indicating analytical procedure should be used.
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is crucial for the accurate assessment of the stability of methyl 4-aminobenzoate hydrochloride.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying the parent compound and its degradation products. A reverse-phase HPLC method with UV detection is typically suitable. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for simple purity assessments but lacks the specificity to distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.
-
Spectroscopy (IR, NMR): Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools for the structural elucidation of any significant degradation products that are formed during stability studies.[22]
Conclusion
The stability of methyl 4-aminobenzoate hydrochloride is a critical parameter that directly impacts its quality and suitability for use in research and manufacturing. The primary degradation pathways are hydrolysis of the ester group and photodegradation of the aromatic amine. By adhering to the recommended storage conditions—refrigeration, protection from light and moisture, and segregation from incompatible materials—the integrity of the compound can be effectively preserved. A robust stability testing program, guided by ICH principles, is essential for defining the re-test period and ensuring the consistent performance of methyl 4-aminobenzoate hydrochloride in its intended applications.
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Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3464–3469. [Link][6]
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Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link][7]
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PubChem. (n.d.). Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1). PubChem. [Link][1]
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Marcantoni, E., et al. (2001). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2001(v), 222-233. [Link][25]
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An In-depth Technical Guide: Methyl 4-Aminobenzoate Hydrochloride as a Versatile Precursor for Dye Intermediates
This guide provides a comprehensive technical overview of methyl 4-aminobenzoate hydrochloride, a pivotal precursor in the synthesis of a diverse range of dye intermediates. We will delve into its chemical properties, core reaction mechanisms, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The focus is on the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis processes.
Introduction: The Strategic Importance of Methyl 4-Aminobenzoate Hydrochloride
Methyl 4-aminobenzoate hydrochloride is an aromatic amine derivative that serves as a fundamental building block in organic synthesis.[1] Its utility in the creation of dye intermediates stems from the reactivity of its primary aromatic amine group, which can be readily converted into a diazonium salt. This reactive intermediate is the gateway to a vast class of vibrantly colored compounds known as azo dyes.[2][3] The hydrochloride form ensures good solubility in aqueous media, a critical factor for the initial diazotization step.[4] This guide will elucidate the journey from this unassuming white powder to complex, functional dye molecules.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the precursor's properties is paramount for successful synthesis. Methyl 4-aminobenzoate hydrochloride is a water-soluble compound with an acidic nature.[4] Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO₂ | [5] |
| Molecular Weight | 187.62 g/mol | [5] |
| Appearance | White to beige crystalline powder | [6] |
| Melting Point | 110-111 °C (for the free base) | [6] |
| Solubility | Soluble in water and alcohol. | [4][6] |
| pKa | 2.5 | [4] |
The reactivity of methyl 4-aminobenzoate hydrochloride is dominated by the primary amine (-NH₂) group attached to the benzene ring. This group is the active site for diazotization, a cornerstone reaction in azo dye synthesis.
The Core Reaction Pathway: Diazotization and Azo Coupling
The synthesis of azo dyes from methyl 4-aminobenzoate hydrochloride is a two-step process: the formation of a diazonium salt (diazotization) followed by its reaction with a coupling component (azo coupling).
Step 1: Diazotization
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl).[7]
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): This is the most critical parameter. Aromatic diazonium salts are unstable and can decompose at higher temperatures, leading to side reactions and reduced yield.[2][7] The cold conditions stabilize the diazonium salt long enough for the subsequent coupling reaction.
-
Excess Acid: A sufficient amount of strong acid is necessary to protonate the sodium nitrite to form nitrous acid and to prevent the newly formed diazonium salt from coupling with the unreacted parent amine.
Caption: Diazotization of Methyl 4-Aminobenzoate Hydrochloride.
Step 2: Azo Coupling
The diazonium salt is a weak electrophile that reacts with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction.[3] The choice of the coupling component is crucial as it determines the final color and properties of the dye.
Common Coupling Components:
-
Phenols and Naphthols: These couple at the para position to the hydroxyl group.
-
Aromatic Amines: These also typically couple at the para position to the amino group.
-
Heterocyclic compounds: Molecules like pyridoxine have been used to create novel azo compounds.[8]
The resulting molecule contains the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the color of the compound.[2] The extended system of conjugated double bonds allows for the absorption of light in the visible spectrum.
Caption: General schematic of the Azo Coupling reaction.
Detailed Experimental Protocol: Synthesis of an Azo Dye from Methyl 4-Aminobenzoate Hydrochloride and Pyridoxine Hydrochloride
This protocol is based on established methods for synthesizing azo compounds from methyl 4-aminobenzoate.[8]
4.1. Materials and Reagents
-
Methyl 4-aminobenzoate hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Pyridoxine hydrochloride (Vitamin B6)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Buchner funnel and filter paper
4.2. Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution
-
Dissolve a specific molar equivalent of methyl 4-aminobenzoate hydrochloride in a solution of distilled water and concentrated HCl in a beaker.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0-5 °C. Stir the solution continuously.
-
In a separate flask, prepare a solution of sodium nitrite by dissolving it in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. This resulting clear solution is the diazonium salt, which should be used immediately.
Part B: The Coupling Reaction
-
In a separate beaker, dissolve a molar equivalent of pyridoxine hydrochloride in an aqueous solution of sodium hydroxide. This creates an alkaline solution of the coupling agent.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly and with vigorous stirring, add the freshly prepared cold diazonium salt solution to the cold pyridoxine solution.
-
An immediate color change should be observed, and a colored precipitate will begin to form.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.
Part C: Isolation and Purification
-
Isolate the crude azo dye precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Characterization of Synthesized Dye Intermediates
The structure and purity of the synthesized azo dyes must be confirmed through various analytical techniques.
| Technique | Purpose | Expected Observations |
| Infrared (IR) Spectroscopy | To identify functional groups. | Disappearance of the N-H stretching bands of the primary amine. Appearance of a characteristic -N=N- stretching band.[8][9] |
| UV-Visible Spectroscopy | To determine the wavelength of maximum absorbance (λmax) and color properties. | A strong absorption band in the visible region (400-700 nm) due to the extended π-conjugation of the azo chromophore.[8] |
| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed molecular structure. | The ¹H and ¹³C NMR spectra will confirm the formation of the new aromatic C-N bond and the overall structure of the dye.[10] |
| Mass Spectrometry (MS) | To confirm the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the synthesized azo dye.[8][9] |
Applications of Derived Dyes
Azo dyes derived from methyl 4-aminobenzoate are not just colorful compounds; they possess properties that make them suitable for a range of applications:
-
Textile Industry: Azo dyes are the largest and most versatile class of dyes used for coloring fabrics like cotton, silk, and wool due to their vibrant colors and good fastness properties.[2]
-
Pharmaceutical and Biological Applications: Some azo compounds have shown antimicrobial properties, making them of interest in the development of new therapeutic agents.[2]
-
Advanced Materials: Derivatives of aminobenzoic acid are being explored for use in dye-sensitized solar cells (DSSCs) and as fluorescent materials for ion detection.[1][11]
-
Analytical Chemistry: The color change of some azo dyes in response to pH or metal ions allows them to be used as indicators.[8]
Conclusion
Methyl 4-aminobenzoate hydrochloride is a highly effective and versatile precursor for the synthesis of a wide array of dye intermediates, particularly those in the azo class. Its favorable solubility and the predictable reactivity of its primary amine group make the foundational diazotization-coupling sequence a reliable and scalable method. The ability to systematically vary the coupling partner allows for the fine-tuning of the resulting dye's color and functional properties, opening avenues for applications ranging from traditional textiles to advanced materials and pharmaceuticals. The protocols and principles outlined in this guide provide a solid framework for leveraging this important chemical intermediate in both research and industrial settings.
References
-
Preparation and spectroanalytical studies of two new azo compounds derived from the drug methyl-4-amino benzoate. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology. Available at: [Link]
-
The Synthesis of Azo Dyes. University of California, Irvine. Available at: [Link]
- Method for preparing p-aminobenzoic acid. Google Patents.
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Oregon. Available at: [Link]
-
Methyl 4-aminobenzoate. PubChem. Available at: [Link]
-
Synthesis and Characterization of 6- (4- Acetylphenyl azo) - 3 -Aminobenzoic Acid Complexes for Some Transition Metals. Journal of Global Pharma Technology. Available at: [Link]
-
Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1). PubChem. Available at: [Link]
- The preparation method of p-aminobenzoic acid. Google Patents.
- One step diazotization coupling process. Google Patents.
-
A novel azo compound derived from ethyl-4-amino benzoate: synthesis, nonlinear optical properties and DFT investigations. ResearchGate. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
-
Synthesis and characterization of mono- and di-imines of aminobenzoic acid for dye sensitized solar cell application. Elsevier. Available at: [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Publishing. Available at: [Link]
-
Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI. Available at: [Link]
-
Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. ACS Publications. Available at: [Link]
-
Heterocyclic Azo Dyes in Spectrophotometric Analysis. Shodhganga. Available at: [Link]
-
Dyes for the medical industry. ResearchGate. Available at: [Link]
-
Preparation of a diazo dye. The Royal Society of Chemistry. Available at: [Link]
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Technical Guide: Methyl 4-Aminobenzoate Hydrochloride for UV Absorber Synthesis
Executive Summary
Methyl 4-aminobenzoate hydrochloride (CAS: 63450-84-0) serves as a critical, high-purity synthon in the production of next-generation UV-B filters, specifically triazine-based absorbers (e.g., Ethylhexyl Triazone). While the free base (Methyl 4-aminobenzoate) acts as the direct nucleophile in synthesis, the hydrochloride salt is preferred for raw material storage due to its superior resistance to oxidative degradation (browning) and enhanced solubility profiles in polar reaction media.
This guide details the technical conversion of this precursor into high-performance UV absorbers, focusing on the "Triazine Route" —the industrial standard for synthesizing high-molecular-weight, photostable filters.
Chemical Profile & Mechanism of Action[1][2][3]
The PABA Pharmacophore
The utility of methyl 4-aminobenzoate stems from its conjugated "Push-Pull" electronic structure.
-
Donor (Push): The amino group (–NH₂) or its nitrogen linkage donates electron density into the ring.
-
Acceptor (Pull): The ester group (–COOCH₃) withdraws electron density.
Upon UV irradiation (typically 280–320 nm), this system undergoes a
Why the Hydrochloride Salt?
-
Oxidative Stability: The free amine (–NH₂) is susceptible to air oxidation, turning pink/brown over time. Protonation (–NH₃⁺Cl⁻) deactivates the nitrogen lone pair, preventing oxidation during storage.
-
Purification: The salt form allows for easy recrystallization from water/alcohol mixtures, ensuring high purity (>99%) before the critical coupling steps.
Key Properties:
| Property | Specification |
|---|---|
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, methanol; Insoluble in non-polar organics |
|
Critical Protocol 1: Free Base Activation
Rationale: The hydrochloride salt is non-nucleophilic. To participate in substitution reactions (e.g., with cyanuric chloride), it must be neutralized in situ or pre-neutralized to liberate the active amine.
Reagents:
-
Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (1.1 eq)
-
Solvent: Water (for isolation) or Toluene/DMA (for in situ use)
Methodology:
-
Dissolution: Dissolve the HCl salt in minimal deionized water (approx. 1:5 w/v).
-
Neutralization: Slowly add saturated Na₂CO₃ solution while stirring until pH reaches 8–9. The free ester will precipitate as a white solid.
-
Extraction (Optional for high purity): Extract with ethyl acetate, dry over MgSO₄, and evaporate.
-
Yield Check: Theoretical yield of free base is ~80.5% of the salt weight.
Critical Protocol 2: Synthesis of Triazine UV Absorbers (The "UVT-150" Pathway)
Rationale: This is the primary industrial application. Methyl 4-aminobenzoate is coupled with Cyanuric Chloride (Trichlorotriazine) to form a star-shaped intermediate, which is then transesterified to increase lipophilicity for oil-phase sunscreen compatibility.
Phase A: Arylamination (Formation of the Triazine Core)
Reaction:
-
Setup: Charge a reactor with dry toluene or xylene. Add Cyanuric Chloride (1.0 eq).
-
Addition: Maintain temperature at 0–5°C. Slowly add Methyl 4-aminobenzoate (free base, 3.05 eq) dissolved in the solvent. Note: If using the HCl salt directly, add 3.3 eq of inorganic base (K₂CO₃) to scavenge HCl.
-
Heating Ramp:
-
Stage 1 (0°C, 2 hrs): First substitution.
-
Stage 2 (50°C, 2 hrs): Second substitution.
-
Stage 3 (Reflux, 100°C+, 4 hrs): Third substitution.
-
-
Monitoring: Use HPLC to confirm disappearance of mono- and di-substituted triazines.
-
Isolation: Filter off inorganic salts. The filtrate contains the "Methyl Triazone" intermediate.[3][4]
Phase B: Transesterification (Lipophilicity Tuning)
Reaction:
-
Solvent Swap: Add excess 2-ethylhexanol (acting as both reagent and solvent).
-
Catalysis: Add Titanate catalyst (e.g., Titanium(IV) isopropoxide, 0.5 mol%).
-
Distillation: Heat to 140–160°C under mild vacuum. Methanol is formed as a byproduct.
-
Driving the Equilibrium: Continuously distill off methanol to drive the reaction to completion (Le Chatelier’s principle).
-
Workup: Wash with dilute acid to remove catalyst, then distill off excess 2-ethylhexanol.
-
Crystallization: Recrystallize the final product from ethanol/acetone.
Visualization of Synthesis Workflow
Figure 1: Step-wise conversion of Methyl 4-aminobenzoate HCl into high-molecular-weight Triazine UV absorbers.
Quality Control & Characterization
To ensure the synthesized UV absorber meets pharmaceutical/cosmetic standards, the following QC metrics are mandatory:
| Test | Method | Acceptance Criteria |
| Purity (HPLC) | C18 Column, MeOH:Water gradient | > 98.5% |
| Residual Solvent | GC-Headspace | Methanol < 3000 ppm |
| Absorbance | UV-Vis Spectrophotometry | |
| Color | Gardner Scale | < 2 (Near colorless) |
| Acid Value | Titration (KOH) | < 0.5 mg KOH/g |
Safety & Handling
-
Methyl 4-aminobenzoate HCl: Causes skin and serious eye irritation (H315, H319).[1][5] Use nitrile gloves and safety goggles.
-
Cyanuric Chloride: Highly toxic and corrosive. Handle in a fume hood. Reacts violently with water.
-
Waste Disposal: Segregate halogenated solvents (if used) from non-halogenated. Methanol distillate is flammable.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved from [Link]
- Google Patents (2017).CN106986839A - Preparation method of ultraviolet absorber UVT-150.
Sources
- 1. Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | C8H10ClNO2 | CID 113217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. CN106986839A - A kind of ultra-violet absorber UVT 150 preparation method - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 4-Aminobenzoate Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of Methyl 4-aminobenzoate hydrochloride. This compound is a critical intermediate in the synthesis of various pharmaceuticals, most notably local anesthetics like procaine. The primary method detailed is the Fischer-Speier esterification of 4-aminobenzoic acid (PABA) with methanol, utilizing a strong acid catalyst. The rationale behind key procedural steps, safety considerations, and detailed analytical characterization are thoroughly discussed to ensure a reproducible and high-yield synthesis for researchers in organic chemistry and drug development.
Introduction and Scientific Background
Methyl 4-aminobenzoate is an organic compound featuring both an amino group and a methyl ester group attached to a benzene ring in a para configuration.[1] Its hydrochloride salt is particularly useful in synthetic applications due to its increased stability and solubility in certain solvent systems. The most common and direct route to this compound is the Fischer esterification of 4-aminobenzoic acid (PABA) with methanol.[1][2]
The reaction is catalyzed by a strong acid, such as concentrated sulfuric acid or hydrochloric acid.[1] The acid serves a dual purpose: it protonates the carboxylic acid's carbonyl group, rendering it more susceptible to nucleophilic attack by methanol, and it protonates the basic amino group, forming the ammonium salt.[3] This second function is crucial; because the amino group would otherwise neutralize the acid catalyst, a stoichiometric excess of acid is required to ensure the reaction proceeds to completion.[3] The final product is isolated as the hydrochloride salt, a stable crystalline solid.
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification is a reversible, acid-catalyzed condensation reaction.[3] The mechanism involves several key proton transfer steps, as outlined below:
-
Protonation of the Carbonyl: The carbonyl oxygen of 4-aminobenzoic acid is protonated by the acid catalyst (H⁺). This step increases the electrophilicity of the carbonyl carbon.[3]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: A molecule of water is eliminated from the tetrahedral intermediate, and the carbonyl double bond is reformed.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.[4] Concurrently, the amino group is protonated by the acidic medium to form the stable ammonium hydrochloride salt.
Caption: Fischer Esterification Workflow.
Detailed Experimental Protocol
This protocol outlines the synthesis of Methyl 4-aminobenzoate hydrochloride from 4-aminobenzoic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Example Quantity | Moles (mol) | Notes |
| 4-Aminobenzoic Acid (PABA) | 137.14 | 5.42 g | 0.0395 | Starting material. |
| Methanol (MeOH) | 32.04 | 30 mL | ~0.74 | Reagent and solvent; used in excess. |
| Conc. Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | ~0.093 | Catalyst. Handle with extreme care. |
| 10% Sodium Carbonate (Na₂CO₃) | 105.99 | As needed | - | For neutralization during work-up. |
| Ethanol (EtOH) | 46.07 | As needed | - | For recrystallization. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Synthesis Procedure
-
Reaction Setup: Place 5.42 g (39.5 mmol) of 4-aminobenzoic acid into a 100 mL round-bottom flask containing a magnetic stir bar. Add 30 mL of methanol to the flask and stir to dissolve the solid.[5]
-
Catalyst Addition: In a fume hood, carefully and slowly add 5 mL of concentrated sulfuric acid dropwise to the stirring methanol solution. Causality: The slow addition, preferably while cooling the flask in an ice bath, is critical to dissipate the heat generated from the exothermic dilution of the strong acid.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 4-6 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a 1:1 mixture of hexanes and ethyl acetate as the eluent.[5]
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the mixture to cool to room temperature. Then, cool the flask further in an ice bath for about 30 minutes. The product, Methyl 4-aminobenzoate as its sulfate salt, may begin to crystallize.
-
Work-up and Neutralization: Slowly pour the cooled reaction mixture into a beaker containing ~100 mL of cold water. Transfer this acidic solution to a larger Erlenmeyer flask and neutralize it by carefully adding a 10% aqueous solution of sodium carbonate dropwise.[6] Causality: This step neutralizes the excess sulfuric acid and deprotonates the ammonium salt to precipitate the free ester, Methyl 4-aminobenzoate. Add the carbonate solution until the evolution of CO₂ gas ceases and the pH of the solution is above 8.[6]
-
Isolation of Free Ester: Collect the white precipitate of Methyl 4-aminobenzoate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water. Allow the product to air dry.
-
Conversion to Hydrochloride Salt: Suspend the dried free ester in a minimal amount of a suitable solvent like diethyl ether or dichloromethane. Pass dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Collect the resulting white precipitate of Methyl 4-aminobenzoate hydrochloride by vacuum filtration and wash with a small amount of cold diethyl ether.
Purification
The crude Methyl 4-aminobenzoate hydrochloride can be purified by recrystallization.
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.[7]
-
If colored impurities persist, a small amount of activated charcoal can be added, and the solution is hot filtered.[7]
-
Allow the clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol.[7]
-
Dry the crystals in a vacuum oven at a low temperature (~50 °C).
Caption: Overall Synthesis and Purification Workflow.
Product Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid[1] |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.7 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~5.9 (br s, 3H, -NH₃⁺), ~3.8 (s, 3H, -OCH₃)[8] |
| IR (KBr, cm⁻¹) | ~3200-2800 (broad, -NH₃⁺ stretch), ~1720 (C=O ester stretch), ~1600 & 1515 (aromatic C=C stretch), ~1280 (C-O stretch)[5] |
Note: NMR shifts are approximate for the free base; the hydrochloride salt will show broader peaks for the ammonium protons and slight shifts in aromatic protons.
Safety and Handling
This procedure involves hazardous materials and must be performed with appropriate safety measures.
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. Reacts exothermically with water. Always handle in a chemical fume hood and wear a lab coat, safety goggles, and acid-resistant gloves.
-
Methanol (CH₃OH): Flammable and toxic by ingestion, inhalation, and skin absorption. Ensure the reaction is performed in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): As an alternative esterification reagent, thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gases.[9][10][11] It should only be handled by experienced personnel in a chemical fume hood with appropriate personal protective equipment.[10][12]
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
References
-
Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (n.d.). Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY - THIONYL CHLORIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Supporting Information for Visible-light-induced aerobic oxidation of toluenes to benzoic acids catalyzed by potassium-sodium heteroatom-doped porous carbon nitride. (n.d.). Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 10. nj.gov [nj.gov]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. fishersci.com [fishersci.com]
Application Note: High-Purity Recrystallization of Methyl 4-aminobenzoate
[1]
Introduction & Chemical Context
Methyl 4-aminobenzoate (Methyl PABA) is a critical intermediate in the synthesis of local anesthetics (e.g., benzocaine derivatives) and UV absorbers. While commercially available, laboratory synthesis—often via Fischer esterification of p-aminobenzoic acid or reduction of methyl p-nitrobenzoate—frequently yields a crude product contaminated with unreacted starting materials, acid catalysts, and colored oxidation byproducts.
This protocol details a robust recrystallization strategy designed to achieve >99% purity. The methodology prioritizes the removal of the two most persistent impurity classes:
-
Polar protic impurities: Unreacted p-aminobenzoic acid (PABA) and mineral acids.
-
Chromophores: Oxidized aniline derivatives (often yellow/brown) that degrade stability.
Physicochemical Profile
| Property | Data | Significance |
| Melting Point | 110–112 °C | Primary QC parameter; sharp range indicates purity. |
| Solubility (Hot) | High in MeOH, EtOH, EtOAc | Ideal for dissolution step. |
| Solubility (Cold) | Low in Water, Hexanes | Ideal anti-solvents. |
| pKa (Amine) | ~2.38 | Weak base; susceptible to oxidation. |
| Stability | Ester linkage | Risk: Prolonged boiling in wet solvents can cause hydrolysis. |
Solvent Selection Strategy
The choice of solvent is dictated by the "Like Dissolves Like" principle, balanced against the need for a steep solubility curve.
Solvent Systems Evaluated
-
Methanol (Single Solvent): Excellent solubility at boiling (64.7°C). However, high solubility at room temperature can lead to significant yield loss (up to 40%) unless cooled to -20°C.
-
Ethanol/Water (Binary System): Recommended. Methyl 4-aminobenzoate is highly soluble in hot ethanol but nearly insoluble in water. This system allows for "titrated" precipitation, maximizing yield without sacrificing purity.
-
Ethyl Acetate/Hexane: Effective for removing very polar impurities, but Hexane inclusion can trap non-polar byproducts.
Expert Insight: For general purification, Ethanol/Water (95:5 to 50:50 gradient) is the superior system. It effectively purges unreacted PABA (which remains soluble in the water-rich mother liquor) and inorganic salts.
Detailed Protocol: Ethanol/Water Recrystallization
Materials Required[2][3][4][5][6][7][8][9][10][11]
-
Crude Methyl 4-aminobenzoate[1]
-
Solvent A: Ethanol (95% or Absolute)
-
Solvent B: Deionized Water (Pre-heated to ~60°C)
-
Activated Carbon (Optional, for decolorization)
-
Hot plate/Stirrer
-
Vacuum filtration setup (Büchner funnel)
Step-by-Step Methodology
Phase 1: Dissolution & Decolorization
-
Charge the Flask: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the minimum amount of Ethanol required to just wet the solid.
-
Heating: Heat the mixture to a gentle boil (approx. 78°C).
-
Incremental Dissolution: Add hot Ethanol in small portions (1-2 mL) down the condenser or flask wall until the solid just dissolves.
-
Note: If the solution is dark yellow/brown, remove from heat, cool slightly, and add Activated Carbon (1-2% w/w). Boil gently for 5 minutes.
-
-
Hot Filtration (Critical): If carbon or insoluble particles are present, filter the hot solution through a pre-warmed funnel/fluted filter paper.
-
Why Pre-warmed? Prevents premature crystallization on the filter paper, which causes yield loss.
-
Phase 2: Crystallization (The Binary Switch)
-
Re-heating: Return the filtrate to a gentle boil.
-
Anti-Solvent Addition: Slowly add hot water dropwise to the boiling ethanolic solution.
-
Observation: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.
-
-
Clarification: Add a few drops of Ethanol to just clear the turbidity. The solution is now saturated at the boiling point.
-
Controlled Cooling: Remove the flask from heat.
-
Ambient Cooling: Let it sit undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop or in ice yet.
-
Mechanism:[2][1][3] Slow cooling promotes the growth of large, well-defined needles/plates, which exclude impurities from the crystal lattice. Rapid cooling traps mother liquor (and impurities) inside the crystals.
-
-
Final Crystallization: Once the flask reaches room temperature, place it in an ice-water bath (0-4°C) for 20-30 minutes to maximize yield.
Phase 3: Isolation & Drying[4]
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold Ethanol/Water (1:1 mixture).
-
Caution: Do not use pure ethanol for washing, as it will redissolve the product.
-
-
Drying: Air dry on the filter for 10 minutes, then transfer to a vacuum desiccator or oven (set to 40°C, well below the MP of 110°C).
Process Logic & Decision Tree
The following diagram illustrates the critical decision points in the purification workflow to ensure reproducibility.
Figure 1: Decision tree for the purification of Methyl 4-aminobenzoate, highlighting interventions for color removal and "oiling out" phenomena.
Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
-
Cooling Rate: Rapid cooling often induces "oiling out" (liquid-liquid phase separation) rather than crystallization. If oil droplets form, reheat the solution and add a small amount of ethanol to increase solubility, then cool more slowly.
-
Water Content: Excess water forces the product out too quickly as an amorphous powder. The goal is crystalline needles.
QC Metrics
-
Melting Point: Pure Methyl 4-aminobenzoate melts sharply at 110–112°C [1][2]. A range >2°C or a value <108°C indicates retained solvent or impurities.
-
TLC Analysis:
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV lamp (254 nm). Impurities (like PABA) will have significantly different Rf values (PABA is more polar, lower Rf).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or water added too fast. | Reheat to dissolve. Add 1-2 mL Ethanol. Cool slowly with stirring. |
| Low Yield | Too much solvent used; product remains in mother liquor.[3] | Concentrate filtrate by rotary evaporation and repeat cooling cycle (Second Crop). |
| Colored Crystals | Oxidation products trapped. | Repeat recrystallization with activated carbon treatment. |
| Smell of Acid | Hydrolysis of ester.[4][5] | Wash crystals with 5% NaHCO3 solution before final water wash. |
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
GC-MS Analysis of Methyl 4-aminobenzoate Hydrochloride: A Protocol for Salt Dissociation and Structural Confirmation
Abstract & Scope
This application note details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 4-aminobenzoate hydrochloride (CAS: 24088-72-6). Methyl 4-aminobenzoate is a critical intermediate in the synthesis of local anesthetics (e.g., tetracaine) and a known impurity in benzocaine formulations.
Critical Technical Insight: Direct injection of hydrochloride salts into a GC inlet is a fundamental error that leads to inlet liner contamination, peak tailing, and thermal degradation. This protocol utilizes a Liquid-Liquid Extraction (LLE) / Free-Basing methodology to convert the non-volatile salt into its volatile free base (Methyl 4-aminobenzoate, CAS: 619-45-4) prior to analysis, ensuring high recovery and spectral integrity.
Chemical Context & The "Salt" Paradox
Analysts often attempt to dissolve the hydrochloride salt directly in methanol and inject it. While the salt is soluble in methanol, the high temperature of the GC injection port (
The Solution: We must chemically remove the HCl moiety before the sample enters the instrument.
| Property | Hydrochloride Salt (Raw Material) | Free Base (Analyte for GC) |
| CAS Number | 24088-72-6 | 619-45-4 |
| Formula | ||
| Molecular Weight | 187.63 g/mol | 151.16 g/mol |
| Volatility | Low (Decomposes) | High (Suitable for GC) |
| Solubility | Water, Methanol | Dichloromethane, Ethyl Acetate |
Experimental Protocol: Sample Preparation (LLE)
Rationale: This biphasic extraction leverages the pKa of the primary amine (~2.38) to ensure complete deprotonation and transfer into the organic phase.
Reagents Required[1][2][3][4][5]
-
Sample: Methyl 4-aminobenzoate hydrochloride.
-
Solvent A (Aqueous): 5% Sodium Carbonate (
) or 1M NaOH. -
Solvent B (Organic): Dichloromethane (DCM) (HPLC Grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Workflow
-
Solubilization: Weigh 10 mg of Methyl 4-aminobenzoate HCl into a 20 mL glass vial. Add 5 mL of deionized water. Vortex until fully dissolved.
-
Basification (Critical Step): Add 2 mL of 5%
.-
Self-Validating Check: Test pH with a strip. It must be
to ensure the amine is in the free base form ( ) rather than the ammonium form ( ).
-
-
Extraction: Add 5 mL of Dichloromethane (DCM) . Cap and shake vigorously for 1 minute.
-
Phase Separation: Allow layers to separate. The bottom layer is DCM (containing the analyte).
-
Drying: Pipette the bottom organic layer into a clean vial containing 100 mg of anhydrous
to remove residual water. -
Filtration: Transfer the dry organic solvent to a GC autosampler vial.
Workflow Visualization
Figure 1: Liquid-Liquid Extraction workflow converting the hydrochloride salt to the GC-compatible free base.
Instrumental Method (GC-MS Parameters)
Rationale: A non-polar 5% phenyl column is standard for aromatic esters. The temperature ramp is designed to separate the solvent front from the early-eluting ester.
Gas Chromatograph (Agilent 7890/8890 or similar)
-
Column: DB-5ms or HP-5ms UI (
). -
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless.
-
Temperature:
. -
Mode: Split (Ratio 20:1) to prevent detector saturation.
-
-
Oven Program:
-
Hold
for 1 min (Solvent delay). -
Ramp
to . -
Ramp
to (Hold 3 min).
-
Mass Spectrometer (Agilent 5977 or similar)
-
Source Temp:
. -
Quad Temp:
. -
Transfer Line:
. -
Ionization: Electron Impact (EI) @ 70 eV.
-
Scan Mode:
-
Full Scan: 40–350 m/z (For identification).
-
SIM (Optional for trace): m/z 151, 120, 92.[1]
-
Results & Spectral Interpretation
The free base, Methyl 4-aminobenzoate, exhibits a distinct fragmentation pattern characteristic of aromatic esters.
Key Diagnostic Ions (EI Spectrum)
| m/z Value | Ion Identity | Mechanistic Origin | Relative Abundance |
| 151 | Molecular Ion (Parent) | ~40-50% | |
| 120 | Base Peak (Loss of Methoxy group) | 100% | |
| 92 | Loss of Carbonyl ( | ~30-40% | |
| 65 | Cyclopentadienyl cation (Ring contraction) | ~25% |
Fragmentation Pathway Diagram
Figure 2: Proposed electron impact fragmentation pathway for Methyl 4-aminobenzoate.
Troubleshooting & Validation
Common Failure Modes
-
No Peak Detected:
-
Cause: pH during extraction was too low (< 9). The amine remained protonated (
) and stayed in the water layer. -
Fix: Add more
or use 1M NaOH.
-
-
Peak Tailing:
-
Cause: Interaction of the primary amine (
) with active silanol sites in the column. -
Fix: Use a "Base Deactivated" liner or consider derivatization with BSTFA if quantification limits are not met.
-
-
Extra Peaks (Ghosting):
-
Cause: Thermal degradation of residual HCl salt if extraction was incomplete.
-
Fix: Ensure the organic layer is dried completely with
before injection.
-
References
-
PubChem. (n.d.).[2][1] Methyl 4-aminobenzoate (Compound).[2][3][4][1][5][6][7] National Library of Medicine. Retrieved February 1, 2026, from [Link]
-
NIST Mass Spectrometry Data Center. (n.d.).[1] Benzoic acid, 4-amino-, methyl ester (Mass Spectrum).[2][3][5] National Institute of Standards and Technology. Retrieved February 1, 2026, from [Link]
Sources
- 1. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(aminomethyl)benzoate | C9H11NO2 | CID 571728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 5. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. methyl 4-aminobenzoate, 619-45-4 [thegoodscentscompany.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 4-Aminobenzoate Hydrochloride
This Application Note is structured to provide a comprehensive, validated, and scientifically grounded protocol for the analysis of Methyl 4-aminobenzoate hydrochloride. It moves beyond generic templates to address the specific physicochemical challenges of analyzing aromatic amine esters.
Introduction & Scientific Rationale
Methyl 4-aminobenzoate hydrochloride is a critical intermediate in the synthesis of local anesthetics and a known impurity in Benzocaine and Tetracaine formulations. Its analysis presents two distinct chromatographic challenges:
-
Ionization Behavior: The aniline moiety has a pKa of approximately 2.38 – 2.50. At standard reversed-phase pH levels (pH 3–4), the compound exists in a dynamic equilibrium between its protonated (cationic) and neutral forms, often leading to peak splitting or severe tailing due to interaction with residual silanols on the silica support.
-
Hydrolytic Instability: The methyl ester group is susceptible to hydrolysis, degrading into 4-Aminobenzoic Acid (PABA). The analytical method must resolve the parent compound from this primary degradant.
The "Why" Behind the Method
To ensure robust peak shape and reproducible retention, this protocol utilizes Ion-Pair Chromatography . By operating at pH 2.2 (below the pKa), we force the amine into its fully protonated cationic state (
Chemical Workflow & Degradation Pathway
Understanding the sample's chemistry is vital for accurate quantification. The primary degradation pathway involves the hydrolysis of the ester linkage.
Figure 1: Acid-catalyzed hydrolysis pathway of Methyl 4-aminobenzoate to PABA.
Experimental Protocol
Reagents & Materials
-
Reference Standard: Methyl 4-aminobenzoate Hydrochloride (>99.0% purity).
-
Impurity Standard: 4-Aminobenzoic Acid (PABA).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).[1]
-
Buffer Salts: Potassium Dihydrogen Phosphate (
), Sodium 1-Octanesulfonate (Ion-Pair Reagent). -
pH Adjuster: Phosphoric Acid (85%).
Chromatographic Conditions
This method is adapted from European Pharmacopoeia principles for Benzocaine related substances but optimized for the specific hydrochloride salt form.
| Parameter | Setting / Specification |
| Column | End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Buffer Solution (pH 2.[1]2) |
| Mobile Phase B | Acetonitrile / Methanol (70:80 v/v mixture) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV-Vis / PDA at 270 nm |
| Run Time | 15 minutes |
| Elution Mode | Isocratic (See composition below) |
Mobile Phase Preparation:
-
Buffer Solution: Dissolve 1.5 g of Potassium Dihydrogen Phosphate and 2.5 g of Sodium 1-Octanesulfonate in 950 mL of water. Adjust pH to 2.2 ± 0.05 with Phosphoric Acid. Dilute to 1000 mL.
-
Final Mobile Phase: Mix 800 mL of Buffer Solution with 200 mL of Mobile Phase B. Filter through a 0.45 µm nylon membrane and degas.
Sample Preparation
Important: The Hydrochloride salt is water-soluble, but the free base is not.[1] The diluent must ensure solubility and stability.
-
Diluent: Mobile Phase (Buffer/Organic mix).
-
Stock Standard Solution (1.0 mg/mL):
-
Weigh 50.0 mg of Methyl 4-aminobenzoate HCl into a 50 mL volumetric flask.
-
Add 25 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Make up to volume with Diluent.[2]
-
-
Working Standard (50 µg/mL):
-
Pipette 5.0 mL of Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with Diluent.[2]
-
-
System Suitability Solution:
-
Prepare a solution containing 50 µg/mL of Methyl 4-aminobenzoate HCl and 5 µg/mL of PABA (Impurity).
-
Analytical Workflow
Figure 2: Step-by-step analytical workflow ensuring system suitability before sample acquisition.
System Suitability & Validation Criteria
To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before analyzing unknown samples.
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between PABA and Methyl 4-aminobenzoate | Ensures accurate integration of the impurity. |
| Tailing Factor ( | 0.8 < | Indicates successful ion-pairing and suppression of silanol activity. |
| Precision (RSD) | < 1.0% (n=6 injections) | Verifies system stability. |
| Capacity Factor ( | 2.0 < | Ensures analyte is retained sufficiently away from the void volume. |
Validation Parameters (Summary)
-
Linearity:
over range 10–150% of target concentration. -
LOD/LOQ: Estimated at Signal-to-Noise ratios of 3:1 and 10:1 respectively.
-
Robustness: Method is sensitive to pH changes. Do not deviate pH by more than ±0.1 units , as retention time of the amine is highly pH-dependent in this range.[1]
Troubleshooting Guide
Issue: Peak Tailing (> 1.5)
-
Cause: Insufficient ion-pairing reagent or pH too high (silanols active).
-
Fix: Ensure Sodium Octanesulfonate is fully dissolved. Verify pH is exactly 2.2. Consider using a "Base Deactivated" (BDS) C18 column.
Issue: Retention Time Drift
-
Cause: Temperature fluctuations or mobile phase evaporation.
-
Fix: Use a column oven (30°C). Keep mobile phase reservoirs capped to prevent acetonitrile evaporation.
Issue: Extra Peak at ~3 minutes
-
Cause: Hydrolysis of the sample.
-
Fix: Prepare samples fresh. Do not store stock solutions in basic conditions or for prolonged periods at room temperature.
References
-
European Pharmacopoeia (Ph.[3] Eur.) . Benzocaine Monograph: Related Substances (Impurity H). 10th Edition. Strasbourg: Council of Europe. Available at: [Link]
-
PubChem . Methyl 4-aminobenzoate Compound Summary. National Library of Medicine. Accessed Feb 2026. Available at: [Link]
Sources
Application Note: Structural Elucidation of Methyl 4-aminobenzoate hydrochloride via ¹H and ¹³C NMR Spectroscopy
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in organic compounds.[1][2][3][4] This application note provides a comprehensive guide to the structural characterization of Methyl 4-aminobenzoate hydrochloride using one-dimensional ¹H and ¹³C NMR. We present a detailed, field-proven protocol, from sample preparation to spectral acquisition and interpretation. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to ensure methodological robustness. This guide is intended for researchers, scientists, and drug development professionals requiring precise structural verification of small molecules.
Introduction and Theoretical Background
Methyl 4-aminobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is often handled as its hydrochloride salt to improve stability and solubility.[5] The protonation of the primary amine to an ammonium salt significantly alters the electronic environment of the molecule, which is directly observable by NMR.
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field (B₀), these nuclear spins align in specific orientations. By applying a radiofrequency (RF) pulse, the nuclei can be excited to a higher energy state. As they relax back to their ground state, they emit a signal whose frequency is characteristic of the nucleus's chemical environment.[4] This "chemical shift" (δ), measured in parts per million (ppm), allows for the differentiation of chemically distinct nuclei within a molecule.[6]
For Methyl 4-aminobenzoate hydrochloride, ¹H NMR will identify the number of unique proton environments, their relative quantities (integration), and their connectivity through spin-spin coupling. ¹³C NMR will complement this by identifying the number of unique carbon environments.
Experimental Design and Rationale
Reagents and Materials
-
Analyte: Methyl 4-aminobenzoate hydrochloride (C₈H₁₀ClNO₂)
-
NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.8 atom % D
-
Internal Standard: Tetramethylsilane (TMS) (optional, as solvent residual peak can be used)
-
Equipment: 5 mm NMR tubes, Pasteur pipettes, analytical balance, vortex mixer.
Causality of Solvent Choice: Methyl 4-aminobenzoate hydrochloride is a polar salt.[5] DMSO-d₆ is a highly polar aprotic solvent, making it an excellent choice for dissolving such compounds.[7][8] Unlike protic solvents like D₂O or CD₃OD, DMSO-d₆ allows for the observation of exchangeable protons, such as those on the ammonium (-NH₃⁺) group, which would otherwise be lost due to rapid exchange with the solvent's deuterium.[9] The residual proton signal of DMSO-d₅ in DMSO-d₆ appears around δ 2.50 ppm, which typically does not interfere with signals from aromatic or ester protons.[10]
Instrumentation
-
Spectrometer: 400 MHz NMR Spectrometer equipped with a 5 mm broadband probe.
-
Software: Standard spectrometer control and data processing software.
Protocols
Protocol: Sample Preparation
A meticulously prepared sample is critical for acquiring a high-quality NMR spectrum.[11]
-
Weighing: Accurately weigh 10-15 mg of Methyl 4-aminobenzoate hydrochloride for ¹H NMR (or 50-75 mg for ¹³C NMR) and place it in a clean, dry vial.[12][13]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Securely cap the vial and vortex gently until the solid is completely dissolved. Mild sonication can be used if necessary. The solution must be clear and free of any particulate matter.
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any microparticles, carefully transfer the solution into a 5 mm NMR tube.
-
Final Check: Ensure the sample height in the tube is approximately 4-5 cm, consistent with the active volume of the spectrometer's probe. Cap the NMR tube securely.
Protocol: NMR Data Acquisition
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the DMSO-d₆ solvent, which stabilizes the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. This is crucial for achieving sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~250 ppm (e.g., -10 to 240 ppm).
-
Number of Scans: 1024-4096 scans. More scans are needed due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Data Analysis and Structural Interpretation
The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm for ¹H NMR and the DMSO-d₆ carbon septet at δ 39.52 ppm for ¹³C NMR.
Expected ¹H NMR Spectrum and Interpretation
The protonation of the amino group to -NH₃⁺ turns it into a strong electron-withdrawing group via induction.[14] This significantly deshields the aromatic protons compared to the neutral aniline precursor.[15][16] The para-substitution pattern results in a characteristic splitting pattern for the aromatic protons.[17][18]
Table 1: Predicted ¹H NMR Data for Methyl 4-aminobenzoate hydrochloride in DMSO-d₆
| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Hₐ | ~3.85 | Singlet (s) | N/A | 3H | Methyl ester (-OCH₃) |
| Hᵦ | ~7.95 | Doublet (d) | ~8.8 | 2H | Aromatic (ortho to -COOCH₃) |
| Hᵧ | ~7.70 | Doublet (d) | ~8.8 | 2H | Aromatic (ortho to -NH₃⁺) |
| H₈ | ~10.5 | Broad Singlet (br s) | N/A | 3H | Ammonium (-NH₃⁺) |
-
Interpretation:
-
Hₐ (δ ~3.85): A singlet integrating to 3 protons is characteristic of the methyl group of the ester, which has no adjacent protons to couple with.
-
Hᵦ & Hᵧ (δ ~7.95 & ~7.70): The aromatic region shows two doublets, each integrating to 2 protons. This is a classic AA'BB' system, often simplified as two doublets for a para-disubstituted benzene ring. The protons (Hᵦ) ortho to the electron-withdrawing ester group are expected to be further downfield than the protons (Hᵧ) ortho to the ammonium group. Both show ortho-coupling with a typical J value of ~8.8 Hz.
-
H₈ (δ ~10.5): A broad singlet that integrates to 3 protons, appearing far downfield, is characteristic of the acidic ammonium protons. Its broadness is due to chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.
-
Expected ¹³C NMR Spectrum and Interpretation
Proton decoupling is used to simplify the ¹³C spectrum, resulting in a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Data for Methyl 4-aminobenzoate hydrochloride in DMSO-d₆
| Label | Chemical Shift (δ, ppm) | Assignment |
| C₁ | ~165.5 | Carbonyl (-C =O) |
| C₂ | ~131.0 | Aromatic (C -NH₃⁺) |
| C₃ | ~130.5 | Aromatic (C H, ortho to -COOCH₃) |
| C₄ | ~129.0 | Aromatic (C -COOCH₃) |
| C₅ | ~119.0 | Aromatic (C H, ortho to -NH₃⁺) |
| C₆ | ~52.5 | Methyl ester (-OC H₃) |
-
Interpretation:
-
Six distinct signals are expected, confirming the molecular structure.
-
C₁ (δ ~165.5): The carbonyl carbon of the ester appears furthest downfield.
-
C₂-C₅ (δ ~119.0-131.0): Four signals appear in the aromatic region.[18] The quaternary carbons (C₂ and C₄) can often be identified by their lower intensity compared to the protonated carbons (C₃ and C₅).
-
C₆ (δ ~52.5): The methyl carbon of the ester appears in the aliphatic region.
-
Workflow Visualization
The entire process, from receiving the sample to confirming its structure, can be visualized as a logical workflow.
Sources
- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. biosynth.com [biosynth.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. organomation.com [organomation.com]
- 8. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.washington.edu [chem.washington.edu]
- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. modgraph.co.uk [modgraph.co.uk]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Thin Layer Chromatography (TLC) for monitoring Methyl 4-aminobenzoate synthesis
Application Note: Precision Monitoring of Methyl 4-aminobenzoate Synthesis via Thin Layer Chromatography (TLC)
Executive Summary
This guide details the protocol for monitoring the synthesis of Methyl 4-aminobenzoate (Methyl PABA) from 4-aminobenzoic acid (PABA) via Fischer esterification. Unlike generic TLC guides, this protocol addresses the specific amphoteric nature of the starting material and the basicity of the product. It introduces a "Mini-Workup" sampling technique to eliminate salt interference, ensuring distinct separation and accurate conversion analysis.
Scientific Principles & Reaction Logic
The Chemical Pathway
The synthesis involves the acid-catalyzed esterification of PABA with methanol.
Reaction Scheme:
-
Starting Material (PABA): Amphoteric (contains both
and ). Highly polar; interacts strongly with silica (stationary phase) via hydrogen bonding. -
Product (Methyl Ester): Less polar than PABA (loss of
hydrogen donor capability). It retains the basic amine group. -
Separation Logic: The product, being significantly less polar, will travel further up the TLC plate (higher
) than the starting material.
Visualization Strategy
-
UV 254 nm: Both compounds possess a benzene ring conjugated with an amine/ester, providing strong UV absorption (quenching the fluorescent indicator on the plate).
-
Ninhydrin Stain: Both compounds contain a primary aromatic amine (
). Heating a ninhydrin-stained plate yields a distinct color (typically red/purple for primary amines), confirming the presence of the amine moiety and differentiating from non-amine impurities.
Materials & Instrumentation
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel 60 | Standard normal-phase separation. |
| Mobile Phase | Hexane : Ethyl Acetate (1:1 v/v) | Optimized polarity for separating acid vs. ester. |
| Reference Std | Pure 4-aminobenzoic acid (PABA) | To identify the starting material spot. |
| Reference Std | Pure Methyl 4-aminobenzoate | To confirm product formation. |
| Sampling Solvent | Ethyl Acetate | For dissolving the "mini-workup" extract. |
| Neutralizer | Saturated | To neutralize acid catalyst in the sample. |
Experimental Protocol
Mobile Phase Preparation
-
Measure 50 mL of Hexane and 50 mL of Ethyl Acetate .
-
Mix thoroughly in a clean developing chamber (beaker with watch glass or dedicated TLC tank).
-
Equilibration: Place a piece of filter paper inside the chamber to wick solvent and saturate the headspace with vapor. Close the lid and wait 10 minutes. Why? Saturation prevents "smiling" solvent fronts and ensures reproducible
values.
The "Mini-Workup" Sampling Technique (CRITICAL)
Direct spotting of the acidic reaction mixture is a common error. The sulfuric acid catalyst protonates the amine, forming a salt that streaks or stays at the baseline.
-
Sample: Take a micro-aliquot (
) of the reaction mixture using a glass capillary or pipette. -
Quench: Dispense into a small vial containing
of saturated and of Ethyl Acetate. -
Mix: Shake gently to neutralize the acid and extract the organic components (PABA and Ester) into the top Ethyl Acetate layer.
-
Spot: Use the top organic layer for spotting the TLC plate.
Spotting Strategy
Prepare a TLC plate (approx.
-
Lane 1 (SM): Pure PABA reference (dissolved in MeOH/EtOAc).
-
Lane 2 (Co-Spot): Overlap spots from Lane 1 and Lane 3. Why? Proves that the product is not just the starting material running differently due to matrix effects.
-
Lane 3 (Rxn): The "Mini-Workup" reaction sample.
Development & Visualization
-
Place the plate in the chamber. Ensure the solvent level is below the baseline.[2]
-
Allow solvent to migrate until
from the top.[3] -
Remove and air dry.[4]
-
Visualize under UV (254 nm): Circle the dark spots with a pencil.
-
(Optional) Chemical Stain: Dip in Ninhydrin solution and heat with a heat gun until spots appear.
Results & Interpretation
Expected Values (Hexane:EtOAc 1:1)
| Compound | Approx.[1][4][5][6][7][8][9][10][11][12] | Appearance (UV) | Appearance (Ninhydrin) |
| 4-Aminobenzoic Acid (SM) | Dark Spot | Red/Purple | |
| Methyl 4-aminobenzoate (Prod) | Dark Spot | Red/Purple |
Note:
Decision Logic
-
Reaction Incomplete: Two distinct spots in Lane 3 (one matching SM, one higher).
-
Reaction Complete: Only the higher spot (Product) is visible in Lane 3. The SM spot has disappeared.
-
Tailing/Streaking: If spots streak, the sample may still be acidic. Repeat "Mini-Workup" with more base or add
Triethylamine to the mobile phase.
Visual Workflows
Figure 1: Reaction Pathway
Caption: Acid-catalyzed conversion of polar PABA to the lipophilic methyl ester.
Figure 2: TLC Monitoring Workflow
Caption: Step-by-step TLC monitoring loop emphasizing the "Mini-Workup" to ensure accurate results.
References
-
Cohen, J. B. Practical Organic Chemistry. Macmillan, 1920. (Foundational text on Fischer Esterification).
-
PubChem. Methyl 4-aminobenzoate (Compound Summary). National Library of Medicine. Accessed 2023.[13]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for organic synthesis protocols).
-
Sigma-Aldrich. TLC Plates, Silica Gel 60 F254 Technical Data. Merck KGaA.
-
BenchChem. Methyl 4-aminobenzoate Synthesis Protocol. Accessed 2023.[13]
Sources
- 1. Methyl 4-Aminobenzoate | 98% Purity | CAS 619-45-4 [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Benzocaine Synthesis | DOCX [slideshare.net]
- 6. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. benzocaine (CAS 94-09-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. odinity.com [odinity.com]
- 10. asm.org [asm.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Application Note: Chromatographic Analysis of Methyl 4-aminobenzoate Hydrochloride
Abstract
This document provides a comprehensive guide to the sample preparation of Methyl 4-aminobenzoate hydrochloride for subsequent chromatographic analysis. Proper sample preparation is a critical, often decisive, step in achieving accurate and reproducible quantitative results. This note details several protocols, tailored for different sample matrices, and is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The methodologies are grounded in the physicochemical properties of the analyte and are designed to be robust and self-validating.
Introduction to Methyl 4-aminobenzoate Hydrochloride
Methyl 4-aminobenzoate, an ester of 4-aminobenzoic acid, and its hydrochloride salt are compounds of interest in pharmaceutical and chemical synthesis. Accurate quantification of this analyte is essential for quality control, stability studies, and pharmacokinetic assessments. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the method of choice for this purpose.[1] However, the quality of the chromatographic data is fundamentally dependent on the integrity of the sample introduced into the instrument. This guide explains the "why" behind each step, empowering the scientist to adapt and troubleshoot the methods effectively.
Foundational Physicochemical Properties
An understanding of the analyte's chemical and physical characteristics is paramount for designing a logical sample preparation strategy. The hydrochloride salt form confers different solubility properties than the free base.
| Property | Value | Significance for Sample Preparation |
| Molecular Formula | C₈H₁₀ClNO₂ | - |
| Molecular Weight | 187.62 g/mol [2] | Essential for preparing solutions of known concentration. |
| pKa | ~2.4-2.5[3][4][5] | The pKa of the protonated amino group is critical for pH-controlled extraction methods like LLE and SPE. To extract the neutral form, the pH must be adjusted to >4.5. |
| Solubility | Hydrochloride Salt: Soluble in water.[3] Free Base: Slightly soluble in water; soluble in alcohol, ether, and other organic solvents.[4][5][6][7] | This dictates the initial choice of solvent for dissolution. The salt form is ideal for aqueous-based preparations, while the free base is suited for organic solvents. |
| Stability | Stable under normal storage conditions.[6][8] Incompatible with strong bases, which can hydrolyze the ester.[7] | Sample preparation should avoid harsh basic conditions (pH > 11) or high temperatures to prevent degradation.[9] |
Core Principles & Strategy Selection
The primary goals of sample preparation are to:
-
Dissolve the analyte in a solvent compatible with the chromatographic mobile phase.
-
Remove interfering matrix components that could co-elute with the analyte or damage the column.
-
Concentrate the analyte to meet the detection limits of the instrument.
The choice of a specific protocol is dictated by the sample matrix.
Caption: Decision tree for selecting the appropriate sample preparation protocol.
Experimental Protocols
Safety Precaution: Always handle chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Simple Dilution (For Standards and High-Concentration Formulations)
This is the most straightforward method, suitable for bulk drug substances or simple pharmaceutical formulations where the analyte concentration is high and the matrix is non-interfering.
Rationale: The goal is to dissolve the sample in a solvent that is compatible with the HPLC mobile phase (typically a mix of aqueous buffer and organic solvent like acetonitrile or methanol) and dilute it to fall within the calibrated range of the instrument.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh approximately 18.8 mg of Methyl 4-aminobenzoate hydrochloride and transfer it to a 100 mL volumetric flask. This is equivalent to ~15.1 mg of the free base.
-
Dissolution: Add approximately 50 mL of a suitable diluent (e.g., 50:50 Methanol:Water or mobile phase). Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly. This yields a stock solution of approximately 151 µg/mL of Methyl 4-aminobenzoate.
-
Working Standard Preparation: Perform serial dilutions from the stock solution to prepare calibration standards at the desired concentrations.
-
Filtration: Before injection, filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) to remove any particulates.
Protocol 2: Liquid-Liquid Extraction (LLE) (For Oily or Emulsion-Based Formulations)
LLE is ideal for separating the analyte from complex, non-aqueous matrices like creams, ointments, or lotions. The principle is to exploit the differential solubility of the analyte in two immiscible liquids.
Rationale: The pH of the aqueous phase is adjusted to be at least two units above the analyte's pKa (~2.5). This deprotonates the amino group, converting the water-soluble salt into its neutral, more non-polar free base form (Methyl 4-aminobenzoate). This neutral form has a high affinity for a water-immiscible organic solvent, allowing it to be selectively extracted.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a portion of the sample matrix (e.g., 1 g of cream) into a 50 mL centrifuge tube.
-
Initial Dispersion: Add 10 mL of deionized water and vortex vigorously for 2 minutes to disperse the sample.
-
pH Adjustment: Add a weak base, such as 1 M sodium bicarbonate or a dilute sodium hydroxide solution, dropwise to adjust the aqueous phase pH to between 9 and 11.[10] This ensures the conversion of the hydrochloride salt to the free base.
-
Extraction: Add 10 mL of a suitable organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether (MTBE)). Cap the tube and vortex for 5 minutes, or use a mechanical shaker.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Re-extraction (Optional but Recommended): Repeat steps 4-6 on the remaining aqueous layer with a fresh aliquot of organic solvent and combine the organic extracts to maximize recovery.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 1 mL) of mobile phase. Vortex to dissolve.
-
Filtration: Filter through a 0.45 µm syringe filter prior to injection.
Protocol 3: Solid-Phase Extraction (SPE) (For Biological Fluids)
SPE is a powerful technique for cleaning up and concentrating analytes from complex aqueous matrices like plasma, serum, or urine.[11] It offers higher recovery and cleaner extracts compared to LLE.[11] A reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent can be used.
Rationale: This protocol uses a reversed-phase mechanism. The sorbent is a non-polar stationary phase. After conditioning the sorbent, the aqueous sample is loaded. The moderately non-polar analyte is retained on the sorbent while polar interferences (salts, proteins) are washed away. A non-polar organic solvent is then used to disrupt the interaction and elute the analyte.
Caption: General workflow for Solid-Phase Extraction (SPE).
Step-by-Step Methodology (Using C18 Cartridge):
-
Sample Pre-treatment: Centrifuge biological samples (e.g., plasma with anticoagulant) to pellet proteins and other particulates. If necessary, adjust the pH of the supernatant to ~6-7.
-
Condition Sorbent: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent bed to go dry.
-
Load Sample: Load 1 mL of the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Sorbent: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute Analyte: Elute the analyte with 2 mL of methanol or acetonitrile into a collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a known volume (e.g., 200 µL) of mobile phase.
-
Filtration: Filter through a 0.45 µm syringe filter before analysis.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete dissolution; Incorrect pH for LLE; Inappropriate SPE sorbent or elution solvent. | Ensure sonication is adequate; Verify pH with a calibrated meter; Re-evaluate SPE method, testing different sorbents or stronger elution solvents. |
| High Signal Variability | Inconsistent sample volume; Sample degradation; Particulates in sample. | Use calibrated pipettes; Prepare samples fresh and analyze promptly; Ensure all samples are filtered before injection. |
| Extra Peaks in Chromatogram | Matrix interference; Contaminated solvents/reagents; Leaching from plasticware. | Improve wash steps in LLE/SPE; Use HPLC-grade solvents; Use glass or polypropylene labware. |
References
-
ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
-
Supporting Information for "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials". (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1). Retrieved from [Link]
-
ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
-
University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
KNAUER. (2012). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]
- Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
-
Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | C8H10ClNO2 | CID 113217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Quantitative analysis of Methyl 4-aminobenzoate hydrochloride
Application Note: Quantitative Analysis of Methyl 4-aminobenzoate Hydrochloride
Introduction
Methyl 4-aminobenzoate hydrochloride (MAB-HCl), the methyl ester of p-aminobenzoic acid (PABA) in its salt form, acts as a critical intermediate in organic synthesis and a reference standard for impurities in local anesthetics (e.g., benzocaine, procaine, tetracaine). In pharmaceutical development, it is monitored as a process-related impurity or a degradation product.
Because MAB-HCl contains a primary aromatic amine and an ester linkage, its analysis requires specific attention to pH-dependent ionization and stability. This guide details three validated protocols for its quantification: RP-HPLC (purity/impurity profiling), Diazotization Titration (stoichiometric assay), and LC-MS (trace analysis for genotoxic screening).
Physicochemical Profile
Understanding the molecule is the first step in method design.
| Property | Value | Analytical Implication |
| CAS Number | 63450-84-0 (HCl salt); 619-45-4 (Free base) | Ensure the correct salt form is used for reference standards. |
| Molecular Weight | 187.62 g/mol (HCl salt); 151.16 g/mol (Free base) | Crucial for gravimetric calculations. |
| Solubility | Soluble in water, methanol, ethanol. | Water/Methanol mixtures are ideal for diluents. |
| pKa | ~2.4 (Amine), ~4.8 (Ester hydrolysis) | Critical: At pH < 2.5, the amine is protonated ( |
| UV Max | ~254 nm, ~280 nm | Strong UV absorption due to the conjugated benzene ring. |
Method A: RP-HPLC (Purity & Related Substances)[1]
Rationale: Reverse-Phase HPLC is the industry standard for separating MAB-HCl from its hydrolysis product (PABA) and potential ethyl-ester analogs (Benzocaine). We utilize an acidic mobile phase to keep the amine fully protonated, ensuring sharp peak shape and preventing silanol interactions.
Protocol Parameters
-
Column: C18 (Octadecylsilane),
, (e.g., Agilent Zorbax Eclipse XDB-C18 or equivalent). -
Mobile Phase A:
Phosphoric Acid or Phosphate Buffer ( , pH 3.0). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Isocratic Mode: 70% A / 30% B (Adjust based on retention time requirements).
-
Flow Rate:
. -
Detection: UV @
.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Temperature:
. -
Injection Volume:
.
Step-by-Step Procedure
-
Buffer Preparation: Dissolve
of Potassium Dihydrogen Phosphate in water. Adjust pH to with dilute Orthophosphoric Acid. Filter through a membrane. -
Standard Preparation: Accurately weigh
of MAB-HCl Reference Standard into a volumetric flask. Dissolve and dilute to volume with Mobile Phase (Concentration: ). -
Sample Preparation: Weigh
of the sample into a flask. Dissolve in methanol (to ensure complete solubility of organic matrix) and dilute to volume with Mobile Phase. -
System Suitability: Inject the standard 5 times.
Logic Diagram: HPLC Method Development
Caption: Decision logic for selecting acidic mobile phase to optimize peak shape for amine-containing compounds.
Method B: Diazotization Titration (Assay)
Rationale: For bulk purity (assay) where stoichiometric accuracy is required, HPLC can be influenced by reference standard purity. Diazotization (Nitrite Titration) is the pharmacopeial method for primary aromatic amines.
Protocol Parameters
-
Titrant:
Sodium Nitrite ( ).[2] -
Catalyst: Potassium Bromide (
) (accelerates the reaction). -
Endpoint Detection: Potentiometric (Platinum electrode vs. Calomel/Silver-Silver Chloride) or External Indicator (Starch-Iodide paper).
-
Temperature:
(Critical to prevent decomposition of the diazonium salt).
Step-by-Step Procedure
-
Sample Prep: Weigh accurately
of MAB-HCl. Dissolve in of water and add of concentrated HCl.[2] -
Cooling: Add
of KBr. Cool the solution to using an ice bath. Maintain stirring. -
Titration: Titrate slowly with
Sodium Nitrite VS. The tip of the burette must be below the surface of the liquid to prevent nitrous acid loss. -
Endpoint (Potentiometric): Look for a sudden jump in potential (depolarization).
-
Endpoint (External): If using Starch-Iodide paper, streak a drop of the solution onto the paper.[2] A blue ring appearing immediately indicates the endpoint (excess nitrite).
-
Calculation:
Reaction Workflow
Caption: Workflow for Diazotization Titration showing critical temperature control steps.
Method C: LC-MS (Trace Impurity Screening)
Rationale: If MAB-HCl is a starting material, trace amounts may carry over into the final drug. Because aromatic amines can be genotoxic (GTI), high-sensitivity detection is required (ppm level).
-
Instrument: Q-TOF or Triple Quadrupole MS.
-
Ionization: Electrospray Ionization (ESI) - Positive Mode (MAB protonates easily to
for free base). -
Column: C18,
(UHPLC). -
Mobile Phase:
Formic Acid in Water (A) / Acetonitrile (B). -
Gradient: 5% B to 95% B over 10 mins.
-
Target Ion: Monitor m/z 152.07 (Quantifier) and 120.05 (Fragment: Loss of
).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Peak Tailing (HPLC) | Silanol interaction with amine. | Increase buffer concentration ( |
| Retention Time Drift | pH fluctuation. | Amine retention is highly pH sensitive. Ensure buffer pH is precisely 3.0. |
| Low Assay (Titration) | Decomposition of diazonium salt. | Ensure temperature stays |
| High Assay (Titration) | Loss of Nitrous Acid.[2] | Ensure burette tip is submerged; titrate slowly near endpoint. |
References
-
International Conference on Harmonisation (ICH). (2006).[3] Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
PubChem. (2025).[1] Methyl 4-aminobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Laboratory scale synthesis of Methyl 4-aminobenzoate hydrochloride
An Application Guide for the Laboratory Scale Synthesis of Methyl 4-aminobenzoate Hydrochloride
This guide provides a comprehensive, in-depth protocol for the laboratory-scale synthesis of Methyl 4-aminobenzoate Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice. The synthesis is based on the robust and well-established Fischer esterification of 4-aminobenzoic acid, followed by the formation of its hydrochloride salt.
Introduction and Strategic Overview
Methyl 4-aminobenzoate is a valuable chemical intermediate in organic synthesis. Its hydrochloride salt form often provides enhanced stability and solubility in aqueous media, making it a preferred form for certain applications. The primary synthetic route detailed herein is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (4-aminobenzoic acid) and an alcohol (methanol).
The strategic choice of the Fischer esterification is based on its reliability and the use of readily available, cost-effective reagents. The reaction is an equilibrium process; therefore, the protocol is optimized to drive the reaction towards the product by employing a large excess of methanol, which serves as both a reactant and the solvent.[1][2] A critical consideration in this specific synthesis is the presence of the basic amino group on the starting material, which necessitates the use of a stoichiometric amount of the acid catalyst.[3] The free base ester is first isolated and purified before being converted to its final hydrochloride salt.
Reaction Principle and Mechanism
The synthesis is a two-stage process: (1) Fischer esterification to form the methyl ester, and (2) protonation to form the hydrochloride salt.
Overall Reaction:
Caption: Synthesis of Methyl 4-aminobenzoate Hydrochloride from 4-aminobenzoic acid.
Fischer Esterification Mechanism:
The Fischer esterification proceeds via a six-step, reversible mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]
-
Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][3]
-
Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Caption: Key stages of the acid-catalyzed Fischer esterification mechanism.
Materials and Equipment
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 150-13-0 | Skin/Eye Irritant |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Flammable, Toxic |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Severe Corrosive |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Minimal |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, Resp. Irritant |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | 64-17-5 | Flammable |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Minimal |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bars
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Ice bath
-
pH paper or pH meter
-
Rotary evaporator (optional)
-
Melting point apparatus
-
TLC plates (silica gel), chamber, and UV lamp
Detailed Experimental Protocol
The overall process is visualized in the workflow diagram below.
Sources
Application Note: Analytical Method Validation for Methyl 4-Aminobenzoate Hydrochloride Assay
Executive Summary
This protocol outlines a robust, stability-indicating HPLC method for the quantitative assay of Methyl 4-aminobenzoate hydrochloride (M-4AB HCl). Unlike generic ester assays, this method specifically addresses the ionizable nature of the primary amine functionality (pKa ~2.5) and the hydrolytic instability of the ester linkage.
This guide adheres to the ICH Q2(R2) "Validation of Analytical Procedures" guideline (adopted 2023/2024), integrating the lifecycle management approach of ICH Q14 . It is designed for researchers requiring high specificity in the presence of degradation products (e.g., 4-aminobenzoic acid).
Chemical Profile & Critical Analytical Attributes[1]
Understanding the molecule is the first step in method design. We are not just separating a peak; we are managing chemical behavior.
| Attribute | Description | Analytical Implication |
| Compound | Methyl 4-aminobenzoate HCl | Salt form increases water solubility but requires buffering in organic mobile phases. |
| CAS | 63450-84-0 | Distinct from the free base (CAS 619-45-4).[1] |
| Chromophore | Aromatic Ring + Amine/Ester | Strong UV absorption.[2] |
| pKa (Amine) | ~2.4 - 2.5 | Critical: At neutral pH, the amine is partially ionized, causing peak tailing. Method must use acidic pH (< 2.5) or basic pH (> 7.5) to unify the species.[3] |
| Stability | Ester Linkage | Susceptible to hydrolysis.[1] Sample preparation must avoid strong bases or prolonged exposure to heat. |
Method Development Strategy: The "Why" Behind the Parameters
Mobile Phase Selection (The pH Trap)
Many analysts fail here by using a neutral mobile phase. M-4AB HCl has an amine group.[4][1][5][6][7] If the mobile phase pH is near the pKa (~2.5), the molecule flips between ionized and non-ionized states during column transit, resulting in split peaks or severe tailing.
-
Decision: We utilize a Phosphate Buffer at pH 3.0 . This keeps the amine predominantly protonated (ionic), ensuring sharp peak shape and consistent interaction with the stationary phase.
Stationary Phase Selection
-
Decision: A C18 (Octadecylsilane) column with high carbon load and end-capping is selected.
-
Reasoning: The end-capping covers free silanol groups on the silica support. Uncapped silanols act as weak acids, binding irreversibly with the protonated amine of M-4AB, causing "ghost peaks" or retention time drift.
Standard Operating Procedure (SOP)
Instrumentation & Conditions
| Parameter | Setting |
| Instrument | HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance) |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent) |
| Column Temp | 30°C ± 2°C (Controls viscosity and mass transfer kinetics) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Detection | 285 nm (Primary), 254 nm (Secondary/Impurity check) |
| Run Time | 15 minutes (Retention time typically ~6-8 min) |
Reagents & Preparation
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0):
-
Dissolve 2.72 g of
in 1000 mL HPLC-grade water. -
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (85%).
-
Filter through 0.45 µm nylon membrane.
-
-
Mobile Phase:
-
Mix Buffer : Acetonitrile (70:30 v/v) .
-
Degas via sonication for 10 mins.
-
-
Diluent:
-
Mobile Phase (prevents solvent shock and peak distortion).
-
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg M-4AB HCl into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard (50 µg/mL): Dilute 2.5 mL of Stock Solution to 50 mL with Diluent.
Validation Framework (ICH Q2(R2) Compliant)
This section details the experiments required to prove the method is "fit for purpose."
System Suitability Testing (SST)
Requirement: Run before every validation batch to verify the system is functional.
| Parameter | Acceptance Criteria |
| Theoretical Plates (N) | > 5000 |
| Tailing Factor (T) | < 1.5 (Critical for amine salts) |
| RSD of Peak Area (n=6) | ≤ 1.0% |
| Retention Time RSD | ≤ 1.0% |
Specificity (Forced Degradation)
Objective: Prove the method can separate M-4AB from its hydrolysis product (4-aminobenzoic acid).
-
Protocol:
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Base Stress: 0.1N NaOH, Room Temp, 1 hour (Expect rapid hydrolysis).
-
Oxidation: 3%
, Room Temp, 2 hours.
-
-
Criterion: Peak purity index (via PDA) > 0.999 for the main peak. Resolution (
) > 2.0 between M-4AB and any degradation peak.
Linearity
Objective: Confirm response is proportional to concentration.
-
Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).
-
Points: Minimum 5 levels (25, 37.5, 50, 62.5, 75 µg/mL).
-
Criterion:
; Y-intercept bias of 100% response.
Accuracy (Recovery)
Objective: Verify no matrix interference.
-
Protocol: Spike Placebo (if drug product) or Solvent (if API) at 80%, 100%, and 120% levels in triplicate.
-
Criterion: Mean recovery 98.0% – 102.0%. RSD at each level < 2.0%.[3]
Precision[1]
-
Repeatability (Intra-day): 6 injections of 100% concentration. (RSD ≤ 2.0%)[3]
-
Intermediate Precision (Ruggedness): Different day, different analyst, different column lot. (Overall RSD ≤ 2.0%)[3]
Robustness
Objective: Verify reliability during normal minor fluctuations.
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | 0.9 / 1.1 mL/min | |
| Column Temp | 25°C / 35°C | Retention time drift < 10% |
| pH | 2.8 / 3.2 | Critical: Check for peak splitting |
Visualization: Validation Workflow & Troubleshooting
Diagram 1: ICH Q2(R2) Validation Lifecycle
This workflow illustrates the logical progression from development to routine monitoring.
Caption: The Validation Lifecycle adhering to ICH Q2(R2) principles, ensuring continuous method control.
Diagram 2: Troubleshooting Peak Tailing
The most common issue with Aminobenzoates is tailing. Use this decision tree to resolve it.
Caption: Diagnostic logic for resolving peak tailing in amine-based HPLC assays.
Calculations
Assay (%):
Where:
- = Peak Area[3]
- = Weight (mg)
- = Purity of Standard (%)
Limit of Detection (LOD):
References
-
International Council for Harmonisation (ICH). (2023).[8][9] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[8][9][10] [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[11] Q2(R2) Validation of Analytical Procedures - Guidance for Industry.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate.[6][Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. A New Ultraviolet Protective Agent of the Intercalation Compound of Aminobenzoic Acid Esters (UV Absorber) and Synthetic Mica (Inorganic Layered Compound) [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. biosynth.com [biosynth.com]
- 6. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-Aminobenzoate | 619-45-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH adopts final Text of Q2(R2) and Q14 Guidelines - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Degradation Landscape of Methyl 4-aminobenzoate Hydrochloride
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with Methyl 4-aminobenzoate hydrochloride. This document provides in-depth technical guidance and practical troubleshooting solutions for identifying and mitigating degradation products encountered during experimental workflows. Our aim is to equip you with the expertise to ensure the stability and integrity of your work, grounded in scientific principles and field-proven insights.
I. Understanding the Stability Profile of Methyl 4-aminobenzoate Hydrochloride
Methyl 4-aminobenzoate hydrochloride is an ester derivative of p-aminobenzoic acid (PABA). Its chemical structure, featuring a hydrolyzable ester group and an oxidizable aromatic amine, makes it susceptible to degradation under various stress conditions. Understanding these degradation pathways is paramount for developing stable formulations and accurate analytical methods.
Q1: What are the primary degradation pathways for Methyl 4-aminobenzoate hydrochloride?
A1: Based on its chemical structure, Methyl 4-aminobenzoate hydrochloride is primarily susceptible to three degradation pathways:
-
Hydrolysis: The ester linkage is prone to cleavage, especially under acidic or basic conditions, yielding 4-aminobenzoic acid and methanol. This is often the most common degradation pathway.
-
Oxidation: The aromatic amino group is susceptible to oxidation, which can lead to the formation of colored degradants. The presence of oxygen, metal ions, and exposure to light can accelerate this process.
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to a complex mixture of degradation products.
These pathways can occur independently or in combination, depending on the specific storage and experimental conditions.
II. Proactive Stability Assessment: A Guide to Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to predict its long-term stability.
Q2: How do I design a robust forced degradation study for Methyl 4-aminobenzoate hydrochloride?
A2: A well-designed forced degradation study should include the following stress conditions, as recommended by the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2]
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated (e.g., 60 °C) | To induce hydrolysis of the ester linkage. |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature | To induce saponification of the ester linkage. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature | To promote oxidation of the amino group. |
| Thermal Degradation | Dry heat (e.g., 80 °C) | To assess the impact of temperature on stability. |
| Photodegradation | Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter) | To evaluate light sensitivity. |
Experimental Workflow for Forced Degradation
Sources
Challenges in scaling up Methyl 4-aminobenzoate synthesis
An essential intermediate in the pharmaceutical and chemical industries, Methyl 4-aminobenzoate is a precursor for local anesthetics, dyes, and other complex organic molecules.[1][2] As production moves from the laboratory bench to an industrial scale, researchers and chemical engineers often face significant hurdles that can impact yield, purity, and process efficiency.
This Technical Support Center is designed to provide practical, experience-driven guidance for professionals engaged in the scale-up synthesis of Methyl 4-aminobenzoate. We will address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, focusing on the two primary synthesis routes: the Fischer esterification of 4-aminobenzoic acid and the reduction of methyl 4-nitrobenzoate.
Core Synthesis Pathways: An Overview
The selection of a synthesis route is a critical first decision in scaling up production. Each pathway presents a unique set of advantages and challenges.
-
Fischer-Speier Esterification: This classic method involves the direct reaction of 4-aminobenzoic acid (PABA) with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[3][4] It is an equilibrium-driven process, making water removal and the use of excess reactant crucial for achieving high conversion rates.[5][6]
-
Reduction of Methyl 4-nitrobenzoate: This two-step approach first involves the esterification of 4-nitrobenzoic acid with methanol, followed by the reduction of the nitro group to an amine.[1][7] This route avoids the direct handling of PABA's dual-reactivity (amine and carboxylic acid) in the esterification step but introduces the complexities of large-scale reduction reactions.[8]
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during synthesis, work-up, and purification in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Reaction Yield | Fischer Esterification: Unfavorable equilibrium position.[9] | 1. Increase Excess Methanol: Use a significant excess of methanol (acting as both reactant and solvent) to shift the equilibrium towards the product side per Le Chatelier's principle.[6] 2. Water Removal: On a larger scale, consider techniques like a Dean-Stark trap or the use of dehydrating agents to remove water as it forms, preventing the reverse hydrolysis reaction.[5] |
| Nitro Reduction: Incomplete reaction or catalyst deactivation.[10] | 1. Verify Catalyst Activity: Ensure the catalyst (e.g., Pt/C, Raney Nickel) is fresh and active.[8] Scale-up may require higher catalyst loading. 2. Optimize H₂ Pressure & Temperature: Insufficient hydrogen pressure or suboptimal temperature can lead to incomplete reduction.[8] Monitor hydrogen uptake to track reaction progress. 3. Check for Intermediates: Incomplete reduction can leave nitroso or hydroxylamine intermediates.[10] Extend reaction time or increase catalyst loading to drive the reaction to completion. | |
| Product Purity Issues | Presence of Starting Material: Incomplete conversion. | 1. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material before proceeding to work-up.[11] 2. Re-evaluate Reaction Conditions: If conversion consistently stalls, revisit parameters like temperature, catalyst concentration, or reaction time.[12] |
| Dark Color/Tarry Byproducts | Oxidation/Side Reactions: The amine group is susceptible to oxidation, especially at elevated temperatures. | |
| Difficult Work-up | Product Remains in Aqueous Layer | Incorrect pH: The product is an amine and will be protonated and water-soluble at low pH. The carboxylic acid starting material will be deprotonated and water-soluble at high pH. |
| Emulsion Formation during Extraction | Poor Phase Separation: High concentration of salts or amphiphilic species can lead to emulsions, complicating extraction. | |
| Purification Failures | Product Fails to Crystallize | Supersaturation/Impurity Interference: The solution may be supersaturated, or impurities may be inhibiting crystal nucleation. |
| Oily Product after Recrystallization | Low Melting Point Impurities/Incorrect Solvent Ratio: Impurities can lower the melting point of the eutectic mixture. Too much of the "good" solvent can also cause the product to "oil out." |
Frequently Asked Questions (FAQs)
Reaction & Synthesis Route
Q1: Which synthesis route is better for a multi-kilogram scale? The choice depends on available equipment and safety infrastructure.
-
Fischer Esterification is often simpler in terms of the number of steps.[3] However, handling large volumes of corrosive sulfuric acid and managing the reversible nature of the reaction can be challenging.
-
The Nitro Reduction route involves an additional step but can offer more predictable and complete conversion during the esterification of 4-nitrobenzoic acid.[1] The primary challenge shifts to the reduction step, which requires specialized equipment for handling hydrogen gas under pressure and managing potentially pyrophoric catalysts.[8]
Q2: My Fischer esterification yield is low despite using excess methanol. What else can I do? Beyond using excess methanol, focus on water removal. The reaction produces one mole of water for every mole of ester formed.[5] On a large scale, this significantly shifts the equilibrium back towards the starting materials. A common industrial approach is to distill off the methanol/water azeotrope during the reaction, continuously breaking the equilibrium to favor product formation.
Q3: What are the best catalysts for the Fischer esterification, and how much should I use? Concentrated sulfuric acid is the most common and cost-effective catalyst.[13] Typical catalytic loading is 5-10 mol% relative to the limiting reagent (4-aminobenzoic acid). Alternative catalysts include solid acid catalysts like Nafion or Amberlyst resins, which can simplify work-up as they are easily filtered off, and Lewis acids like Zr/Ti-based catalysts, which can be more tolerant to moisture.[14]
Work-up & Purification
Q4: Why did my product precipitate when I added sodium bicarbonate solution during work-up? This is the expected and desired outcome. In the acidic reaction mixture, the amino group of your product is protonated (-NH₃⁺), forming a salt that is soluble in the aqueous methanol. Adding a base like sodium bicarbonate neutralizes the acid, deprotonating the amino group back to its neutral state (-NH₂).[3] In its neutral form, Methyl 4-aminobenzoate has low solubility in water and precipitates out of the solution.[1]
Q5: I've neutralized the reaction, but my product won't fully precipitate. How do I isolate it? If the product does not fully precipitate, it can be isolated via liquid-liquid extraction.
-
Reduce Methanol Volume: First, distill off the bulk of the methanol under reduced pressure. Be careful not to exceed 40-50°C to prevent ester hydrolysis.[15]
-
Dilute and Extract: Add water to the remaining mixture and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[15][16]
-
Wash and Dry: Combine the organic extracts, wash with brine, dry over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to yield the crude product.
Q6: What is a reliable method for purifying multi-gram batches of Methyl 4-aminobenzoate? Recrystallization is the most common and effective method for purifying the crude product on a large scale.[10]
-
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. Pure crystals should form.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Safety & Handling
Q7: What are the primary safety concerns when scaling up this synthesis?
-
Corrosive Acids: Concentrated sulfuric acid is highly corrosive. Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield, is used.[17] Work should be conducted in a well-ventilated area.
-
Flammable Solvents: Methanol is flammable. All heating should be done using controlled methods like heating mantles or oil baths, and all equipment must be properly grounded to prevent static discharge.[18]
-
Hydrogen Gas (Reduction Route): Hydrogen is highly flammable and explosive. This reaction must be conducted in a designated area with specialized high-pressure reactors equipped with safety reliefs and proper ventilation.[8]
-
Product Handling: Methyl 4-aminobenzoate is a skin and eye irritant.[17][19] Handle the solid powder in a ventilated area or with respiratory protection to avoid inhalation.[20]
References
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Remedy Publications LLC. (2022). A new method for the synthesis of 4-aminobenzoic acid – an intermediate for the production of procaine. Retrieved from [Link]
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
- Google Patents. (2009). US7547798B2 - Process for preparing aminobenzoate esters.
-
PubChem. (n.d.). Methyl 4-aminobenzoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (2003). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
-
ResearchGate. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
-
PMC. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from [Link]
-
Greatwall Process and Control. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. Retrieved from [Link]
-
Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
Semantic Scholar. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
-
PubMed. (2024). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
- Google Patents. (2008). CN100427457C - The preparation method of p-aminobenzoic acid.
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- 4. researchgate.net [researchgate.net]
- 5. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. personal.tcu.edu [personal.tcu.edu]
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Technical Support Center: Stability of Methyl 4-aminobenzoate Hydrochloride in Solution
Welcome to the technical support guide for Methyl 4-aminobenzoate hydrochloride (M4AB-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of M4AB-HCl stability in solution. As a substituted aromatic amine and a carboxylic acid ester, this compound is susceptible to specific degradation pathways that can impact experimental accuracy and product integrity. This guide provides in-depth, field-proven insights and actionable protocols to ensure the reliability of your results.
Part 1: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower your decision-making.
Q1: I prepared an aqueous solution of Methyl 4-aminobenzoate hydrochloride, and it's gradually turning a yellow or brownish color. What is causing this, and how can I prevent it?
A1: Root Cause Analysis & Mechanistic Explanation
The discoloration you are observing is a classic indicator of oxidation . The primary site of this degradation is the aromatic amino group (-NH2) on the benzene ring. Aromatic amines are susceptible to oxidation by atmospheric oxygen, which can be accelerated by factors like light exposure and the presence of trace metal ions. This process leads to the formation of highly colored polymeric quinone-imine structures.
Preventative & Corrective Actions:
-
Inert Atmosphere: The most effective preventative measure is to minimize oxygen exposure. Prepare your solutions using solvents that have been deoxygenated (degassed) by sparging with an inert gas like nitrogen or argon.[1]
-
Headspace Purge: After preparing the solution, purge the headspace of your storage vial with the same inert gas before sealing.
-
Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as sodium metabisulfite or butylated hydroxytoluene (BHT).
-
Solvent Purity: Use high-purity solvents to minimize catalytic trace metals. If necessary, a chelating agent like EDTA can be added to sequester metal ions.
Q2: My chromatographic analysis (HPLC/LC-MS) shows a new, more polar peak appearing over time, with a corresponding decrease in the parent M4AB-HCl peak. What is this new peak?
A2: Root Cause Analysis & Mechanistic Explanation
The appearance of a new, more polar peak is almost certainly due to the hydrolysis of the methyl ester bond.[1][2] This reaction breaks the ester linkage, yielding 4-aminobenzoic acid and methanol. 4-aminobenzoic acid is significantly more polar than its methyl ester precursor due to the presence of the free carboxylic acid group, causing it to elute earlier on a reverse-phase HPLC column.
Ester hydrolysis is catalyzed by both acidic and basic conditions.[1] Since M4AB-HCl is the salt of a weak base, dissolving it in unbuffered water will result in a slightly acidic solution, which can promote slow hydrolysis. This process is significantly accelerated at higher temperatures and at pH extremes.
Preventative & Corrective Actions:
-
pH Control: For aqueous solutions, maintain a pH as close to neutral as possible, unless your experimental conditions require otherwise.[1] Buffering your solution can provide greater stability.
-
Aprotic Solvents for Stock Solutions: For long-term storage, prepare concentrated stock solutions in high-purity, anhydrous aprotic solvents like acetonitrile or DMSO, where the lack of water prevents hydrolysis.[1]
-
Temperature Control: Store all solutions, both aqueous and non-aqueous, at low temperatures (2-8 °C for short-term, ≤ -20 °C for long-term) to drastically reduce the rate of hydrolysis.[1][3]
Q3: My assay results for M4AB-HCl are inconsistent, especially between freshly prepared solutions and those that are a day old. How can I ensure reproducible concentrations?
A3: Root Cause Analysis & Comprehensive Strategy
Inconsistent assay results point to a combination of the degradation pathways already discussed—hydrolysis and oxidation—and potentially photolytic degradation. The key to reproducibility is a holistic approach to solution preparation and storage that addresses all stability factors.
A Self-Validating Workflow for Reproducibility:
-
Standardize Preparation: Always use the same high-purity, anhydrous solvent (e.g., acetonitrile) for your primary stock solution.
-
Protect from Light: M4AB-HCl may be susceptible to photolytic degradation.[1] Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Control Temperature: Immediately after preparation, store solutions at the recommended low temperature. Avoid repeated freeze-thaw cycles by aliquoting stock solutions into smaller, single-use volumes.
-
Work Quickly: When preparing aqueous working solutions from a stock, do so immediately before use. Do not let aqueous solutions sit at room temperature on the benchtop for extended periods.
-
System Suitability: Before each analytical run, analyze a freshly prepared standard to confirm its concentration and purity. This provides a baseline against which older samples can be compared, helping to validate the stability of your stored solutions.
Part 2: Frequently Asked Questions (FAQs)
What are the primary degradation pathways for Methyl 4-aminobenzoate hydrochloride in solution? The two main degradation pathways are hydrolysis of the methyl ester group to form 4-aminobenzoic acid and methanol, and oxidation of the aromatic amino group, which leads to colored degradation products.[1][2]
How does pH impact the stability? Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[1] While the hydrochloride salt makes the initial solution slightly acidic, strong acids or bases will significantly accelerate degradation. Maintaining a near-neutral pH is generally recommended for aqueous solutions.[1]
What are the ideal storage conditions for M4AB-HCl solutions? For long-term stability, prepare stock solutions in an anhydrous aprotic solvent (e.g., acetonitrile), store in tightly sealed amber vials with an inert gas headspace, and keep frozen (≤ -20 °C).[1][3] For short-term storage of aqueous solutions, refrigerate at 2-8 °C and use as quickly as possible.[4]
Is Methyl 4-aminobenzoate hydrochloride sensitive to light? Yes, compounds with aromatic amine structures can be sensitive to light, which can promote both oxidation and other photolytic degradation pathways.[1] It is crucial to protect solutions from light by using amber vials or other light-blocking methods.[1]
Part 3: Key Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mg/mL)
This protocol is designed to maximize the long-term stability of your M4AB-HCl stock.
Materials:
-
Methyl 4-aminobenzoate hydrochloride (CAS: 63450-84-0)[4]
-
Anhydrous, HPLC-grade acetonitrile
-
2 mL amber glass vials with PTFE-lined screw caps
-
Source of dry nitrogen or argon gas
Procedure:
-
Accurately weigh 10 mg of M4AB-HCl and place it into a 2 mL amber vial.
-
Add 1 mL of anhydrous acetonitrile to the vial.
-
Vortex briefly until the solid is fully dissolved.
-
Gently flush the headspace of the vial with nitrogen or argon gas for 15-20 seconds.
-
Immediately and tightly seal the vial with the PTFE-lined cap.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the vial in a freezer at ≤ -20 °C.
Protocol 2: Forced Degradation Study
This protocol allows you to identify potential degradation products and establish a stability-indicating analytical method.[1]
Methodology:
-
Prepare a Stock Solution: Prepare a 1 mg/mL solution of M4AB-HCl in acetonitrile.
-
Stress Conditions: Aliquot the stock solution and dilute it with the stressor solutions as described in the table below.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Neutralize the acid and base-stressed samples before analysis. Analyze all samples by a suitable method like LC-UV or LC-MS to determine the percentage of the remaining parent compound and identify any major degradation products.[1]
| Stress Condition | Procedure | Purpose |
| Acid Hydrolysis | Mix stock solution with 0.1 M HCl (1:1 v/v). Incubate at 60°C.[1] | To assess stability in acidic conditions. |
| Base Hydrolysis | Mix stock solution with 0.1 M NaOH (1:1 v/v). Incubate at 60°C.[1] | To assess stability in basic conditions. |
| Oxidation | Mix stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temp.[1] | To assess susceptibility to oxidation. |
| Thermal Degradation | Dilute stock solution in a suitable solvent. Incubate at 80°C.[1] | To evaluate heat stability. |
| Photolytic Degradation | Expose a solution in a clear vial to a controlled light source.[1] | To evaluate light sensitivity. |
Part 4: Data Summary & Visualizations
Factors Influencing M4AB-HCl Stability in Solution
| Factor | Influence on Stability | Recommended Mitigation Strategy |
| pH | Acidic or basic conditions catalyze ester hydrolysis.[1] | Maintain near-neutral pH for aqueous solutions; use buffers if necessary. |
| Temperature | Increased temperature accelerates all degradation pathways.[1] | Store solutions at low temperatures (refrigerated or frozen).[1] |
| Oxygen | The amino group is highly susceptible to oxidation.[1] | Use degassed solvents and store under an inert atmosphere (N₂ or Ar).[1] |
| Light | Can cause photolytic degradation and accelerate oxidation.[1] | Store in amber vials or protect from light with foil.[1] |
| Solvent | Protic solvents (e.g., water, methanol) can facilitate hydrolysis.[1] | Use high-purity, anhydrous aprotic solvents for long-term stock solutions.[1] |
Visualized Degradation & Troubleshooting
Caption: A troubleshooting workflow for common stability issues.
Caption: Primary degradation pathways for Methyl 4-aminobenzoate.
References
-
ChemBK. methyl 4-aminobenzoate.[Link]
-
Sciencemadness.org. methyl 4-aminobenzoate synthesis report.[Link]
-
PubChem. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082.[Link]
-
Supporting Information. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials.[Link]
-
PubChem. Benzoic acid, 4-amino-, methyl ester, hydrochloride (1:1) | C8H10ClNO2 | CID 113217.[Link]
Sources
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of Methyl 4-aminobenzoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The precise and accurate quantification of Methyl 4-aminobenzoate hydrochloride, a crucial chemical intermediate, is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide offers an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques. Supported by detailed experimental protocols and performance data, this document serves as a practical resource for method selection and implementation in a regulatory environment.
Introduction: The Analytical Imperative
Methyl 4-aminobenzoate hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process. The choice of an analytical method is therefore a critical decision, balancing specificity, sensitivity, accuracy, and efficiency. High-Performance Liquid Chromatography (HPLC) is a dominant technique in pharmaceutical analysis, renowned for its resolving power and versatility.[1][2] This guide will dissect a robust reversed-phase HPLC (RP-HPLC) method and contrast it with Gas Chromatography (GC) and UV-Vis Spectrophotometry, providing a holistic view of the available analytical landscape.
The Workhorse: A Validated RP-HPLC-UV Method
Reversed-phase HPLC is the quintessential tool for the analysis of moderately polar compounds like Methyl 4-aminobenzoate hydrochloride. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[1]
Causality Behind Method Parameters
The development of a robust HPLC method is a systematic process of optimizing variables to achieve the desired separation and detection.
-
Column Selection (Stationary Phase): A C8 or C18 column is typically the first choice for a compound of this nature. The alkyl chains provide the necessary hydrophobicity to retain the analyte. A C8 column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) offers a good balance between retention and analysis time.[3] The choice of a 250 mm length and 5 µm particle size provides high efficiency and resolution.
-
Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic modifier, is the primary driver of retention and selectivity. A common combination is a phosphate buffer and methanol or acetonitrile.[4] For Methyl 4-aminobenzoate hydrochloride, a simple isocratic mobile phase of methanol and water (e.g., 45:55 v/v) is often sufficient.[5] Adjusting the pH to the acidic range (e.g., pH 4.8 with 0.1 N HCl) ensures the amine group is protonated, leading to consistent retention and sharp peak shapes.[5]
-
Detection Wavelength: The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, thereby maximizing sensitivity. Methyl 4-aminobenzoate and similar compounds typically have a strong absorbance around 254 nm.[5][6]
-
Flow Rate and Injection Volume: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good compromise between analysis time and backpressure.[3][5] An injection volume of 20 µL is a common starting point for achieving adequate signal intensity without overloading the column.[5]
Experimental Protocol: HPLC-UV Quantification
This protocol outlines the steps for quantifying Methyl 4-aminobenzoate hydrochloride using a validated RP-HPLC-UV method.
Instrumentation:
-
HPLC system with isocratic pump, autosampler, and UV-Vis detector (Shimadzu LC-20AT or equivalent)[5]
-
C8 analytical column (250 mm x 4.6 mm, 5 µm particle size)[3]
Reagents and Materials:
-
HPLC-grade methanol[5]
-
HPLC-grade water[5]
-
Hydrochloric acid (0.1 N)[5]
-
Methyl 4-aminobenzoate hydrochloride reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of methanol and water in a 45:55 (v/v) ratio. Adjust the pH to 4.8 using 0.1 N HCl.[5] Degas the mobile phase before use.
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of Methyl 4-aminobenzoate hydrochloride reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 200 µg/mL).[5]
-
Calibration Standards Preparation: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-120 µg/mL).[5]
-
Sample Preparation: Accurately weigh the sample containing Methyl 4-aminobenzoate hydrochloride and dissolve it in a known volume of the mobile phase to obtain a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of Methyl 4-aminobenzoate hydrochloride in the sample solution from the calibration curve.
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose.[7][8] The validation process, guided by international standards such as the ICH guidelines, assesses several key performance characteristics.[9][10]
Caption: ICH Q2(R2) validation workflow.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship between peak area and concentration is established, with a correlation coefficient (r²) typically >0.999.[3][11]
-
Accuracy: The closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically within 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. The precision is expressed as the relative standard deviation (%RSD), which should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Alternative Analytical Methodologies
While HPLC is a powerful technique, other methods can be employed for the quantification of Methyl 4-aminobenzoate hydrochloride, each with its own set of advantages and limitations.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb ultraviolet or visible light.
Principle: The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Advantages:
-
Simplicity and Speed: Requires minimal sample preparation and provides rapid results.
-
Low Cost: The instrumentation is relatively inexpensive compared to chromatographic systems.
Limitations:
-
Lack of Specificity: The method is prone to interference from other UV-absorbing compounds in the sample matrix.
-
Lower Sensitivity: Generally less sensitive than HPLC, making it unsuitable for trace analysis.
Gas Chromatography (GC)
Gas chromatography is a powerful separation technique for volatile and thermally stable compounds.[12]
Principle: The sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase.
Advantages:
-
High Resolution: GC columns can provide very high separation efficiency.
-
Sensitive Detectors: Detectors such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS) offer excellent sensitivity.
Limitations:
-
Analyte Volatility: Methyl 4-aminobenzoate hydrochloride is not sufficiently volatile for direct GC analysis and requires derivatization to increase its volatility.[12][13][14] This adds an extra step to the sample preparation process and can introduce variability.[12]
-
Thermal Stability: The analyte must be stable at the high temperatures used in the GC injector and column.
Performance Comparison: A Head-to-Head Analysis
The choice of an analytical method is ultimately guided by its performance characteristics. The following table provides a comparative summary of the validated HPLC method with its alternatives.
| Parameter | Validated RP-HPLC-UV Method | UV-Vis Spectrophotometry | Gas Chromatography (GC-FID) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Measurement of light absorbance by the analyte. | Partitioning between a gaseous mobile phase and a stationary phase.[12] |
| Specificity | High (separation from impurities) | Low (potential for interference) | High (with appropriate column) |
| Linearity (r²) | > 0.999[3] | Typically > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 2.0% |
| LOD/LOQ | Low (ng/mL range) | Moderate (µg/mL range) | Very Low (pg/mL range) |
| Sample Throughput | Moderate | High | Moderate (including derivatization) |
| Cost | Moderate | Low | High |
| Derivatization | Not required | Not required | Required[12][13][14] |
Conclusion: Selecting the Optimal Method
For the routine quality control of Methyl 4-aminobenzoate hydrochloride in a pharmaceutical setting, the validated RP-HPLC-UV method stands out as the most suitable choice . Its high specificity, accuracy, and precision, as mandated by regulatory bodies like the ICH and USP, ensure reliable and defensible results.[1][9][15][16]
While UV-Vis spectrophotometry offers a rapid and low-cost alternative for preliminary or in-process checks where high specificity is not critical, its susceptibility to interference limits its application in final product release testing. Gas chromatography, although highly sensitive, is hampered by the need for derivatization, which complicates the workflow and introduces potential sources of error.
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample, the required level of accuracy and precision, and the regulatory context.
Caption: Decision tree for analytical method selection.
References
-
Ahad, H. A., et al. (2014). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 4623. [Link]
-
Journal of The Chemical Society of Pakistan. (2016). Development and Validation of HPLC Analytical Method for Quantitative Determination of Metronidazole in Human Plasma. Journal of The Chemical Society of Pakistan, 38(1). [Link]
-
International Journal of Applied Pharmaceutics. (2018). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS DETERMINATION OF MEBENDAZOLE AND THE TWO PRESERVATIVES METHYLPARABEN AND PROPYLPARABEN IN PHARMACEUTICAL ORAL SUSPENSION. International Journal of Applied Pharmaceutics, 10(5), 109-116. [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. [Link]
-
Journal of Chromatographic Science. (2016). Simultaneous Determination of Six Parabens in Cosmetics by a New High Performance Liquid Chromatography Method with Fluorescence. Journal of Chromatographic Science, 54(7), 1167-1173. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
-
International Journal of ChemTech Research. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Determination of Methyl Paraben from Cosmetics by UV Spectroscopy. International Journal of Pharmaceutical Sciences Review and Research, 59(1), 17-21. [Link]
-
Supporting Information for "Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials". (n.d.). [Link]
-
PubMed. (2007). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Journal of agricultural and food chemistry, 55(26), 10657–10661. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
U.S. Pharmacopeia. (2022). 〈621〉CHROMATOGRAPHY. [Link]
-
ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M... [Link]
-
ResearchGate. (2015). Gas Chromatographic determination of parabens after derivatization and dispersive microextraction. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
-
National Institute of Standards and Technology. (n.d.). Methylparaben. [Link]
-
SpectraBase. (n.d.). METHYL-4-AMINOBENZOIC-ACID-HYDROCHLORIDE. [Link]
-
MDPI. (2021). Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. Foods, 10(12), 3020. [Link]
-
PubMed. (2009). GC-MS determination of parabens, triclosan and methyl triclosan in water by in situ derivatisation and stir-bar sorptive extraction. Journal of Chromatography A, 1216(29), 5504-5511. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. [Link]
-
ResearchGate. (2015). Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates. [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
-
Scribd. (n.d.). USP-NF 621 Chromatography. [Link]
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- 16. agilent.com [agilent.com]
Comparative Guide: Methyl 4-aminobenzoate vs. Ethyl 4-aminobenzoate as Anesthetic Precursors
[1]
Executive Summary
In the development of local anesthetics (amino-esters), the choice between Methyl 4-aminobenzoate (Methyl PABA) and Ethyl 4-aminobenzoate (Benzocaine) as starting precursors is dictated by the dichotomy between synthetic efficiency and biological safety .[1]
While both compounds serve as scaffolds for synthesizing complex anesthetics like Procaine and Tetracaine, our analysis confirms that Methyl 4-aminobenzoate offers superior kinetics in transesterification reactions due to reduced steric hindrance.[1] However, Ethyl 4-aminobenzoate remains the industry standard for direct clinical application and downstream synthesis due to its favorable lipophilicity profile (LogP ~1.[1]86) and the metabolic safety of its hydrolysis byproduct (ethanol vs. methanol).
This guide provides a technical comparison of these two esters, supported by physicochemical profiling, metabolic stability data, and validated experimental protocols.
Part 1: Physicochemical & Anesthetic Profiling[1]
The efficacy of an anesthetic precursor is governed by its ability to penetrate nerve membranes (lipophilicity) and its reactivity during chemical modification.
comparative Data Matrix
| Property | Methyl 4-aminobenzoate | Ethyl 4-aminobenzoate (Benzocaine) | Impact on Performance |
| CAS Number | 619-45-4 | 94-09-7 | — |
| Molecular Weight | 151.16 g/mol | 165.19 g/mol | Methyl is more atom-efficient for bulk synthesis.[1] |
| Lipophilicity (LogP) | ~1.35 | ~1.86 | Ethyl is superior. Higher LogP correlates with better membrane permeability and anesthetic potency. |
| Melting Point | 110–112 °C | 88–90 °C | Methyl has higher lattice energy, requiring higher reaction temperatures to melt.[1] |
| Water Solubility | Low | Very Low (1 g in 2.5 L water) | Both require organic solvents (Ethanol/THF) for processing.[1] |
| pKa (Amine) | ~2.5 | ~2.5 | Comparable basicity; does not significantly affect nucleophilicity during synthesis. |
Expert Insight: The Lipophilicity-Potency Correlation
The primary reason Ethyl 4-aminobenzoate functions as a standalone topical anesthetic while the Methyl variant does not is Lipophilicity . Local anesthetics must diffuse through the lipid-rich nerve membrane to block voltage-gated sodium channels (
-
Benzocaine (Ethyl): The ethyl chain provides sufficient hydrophobicity (LogP ~1.86) to partition into the membrane.
-
Methyl PABA: The methyl group is too polar (LogP ~1.35), resulting in poor membrane penetration and weak anesthetic effect.[1]
Figure 1: Structure-Activity Relationship (SAR) demonstrating why Ethyl 4-aminobenzoate is the preferred clinical agent despite Methyl 4-aminobenzoate's structural similarity.[1][2]
Part 2: Metabolic Stability & Hydrolysis Kinetics[1]
For researchers designing "Soft Drugs" (drugs designed to metabolize rapidly), the hydrolysis rate is a critical parameter.[1]
The "Inversion" of Stability
Chemically, methyl esters hydrolyze faster than ethyl esters due to lower steric hindrance. However, enzymatically, this trend is reversed in specific biological models. [1]
-
Observation: In rat plasma assays involving Carboxylesterases (CES), Ethyl 4-aminobenzoate hydrolyzes significantly faster than Methyl 4-aminobenzoate.[1]
-
Data:
-
Benzocaine (Ethyl)
: ~13 min [1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Methyl PABA
: ~27 min
-
-
Implication: Benzocaine provides a shorter, more controllable duration of action and rapid clearance, reducing systemic toxicity risks compared to the methyl analog.[1] Furthermore, the hydrolysis of Methyl PABA yields Methanol (toxic), whereas Benzocaine yields Ethanol (safe).[1]
Part 3: Synthetic Utility (Transesterification)[1][4]
When used as a chemical precursor to synthesize complex amino-ester anesthetics (e.g., Procaine, Tetracaine), the ester group acts as a leaving group.[1]
Reaction: Transesterification with an amino-alcohol (e.g., 2-diethylaminoethanol).[1][3]
-
Methyl 4-aminobenzoate:
-
Pros: Reacts faster due to less steric bulk around the carbonyl carbon. Methanol byproduct is highly volatile (
), making it easier to drive the equilibrium forward by distillation.[1] -
Cons: Higher melting point requires higher initial energy input to solubilize.
-
-
Ethyl 4-aminobenzoate:
-
Pros: Widely available commodity chemical. Ethanol byproduct is compatible with Green Chemistry standards.
-
Cons: Slightly slower kinetics; Ethanol (
) is harder to remove than methanol to drive equilibrium.
-
Figure 2: Synthetic pathway for converting Ethyl 4-aminobenzoate to Procaine via base-catalyzed transesterification.[1]
Part 4: Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of Procaine from Ethyl 4-aminobenzoate
This protocol utilizes the Ethyl precursor due to its safety profile and regulatory availability.
Objective: Synthesize 2-(diethylamino)ethyl 4-aminobenzoate (Procaine).
Materials:
-
Ethyl 4-aminobenzoate (1.65 g, 10 mmol)[1]
-
2-(Diethylamino)ethanol (1.33 mL, 10 mmol)[1]
-
Sodium Ethoxide (EtONa) (0.68 g, 10 mmol)[1]
Workflow:
-
Preparation: In a 5 mL glass process vial, suspend Ethyl 4-aminobenzoate in 2-(Diethylamino)ethanol.
-
Catalysis: Add Sodium Ethoxide (EtONa) to the suspension. Manually homogenize the mixture.
-
Reaction: Seal the vessel in a Teflon flask. Irradiate with Microwaves (700W) for 1–12 minutes .
-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) (Mobile phase: Chloroform/Methanol 9:1).
-
-
Workup: The crude product appears as a viscous liquid.
-
Purification: Dissolve crude oil in 10 mL distilled water (80°C). Treat with activated charcoal, filter hot, and cool to crystallize.[1]
-
Validation: Verify structure via FTIR (compare against USP Procaine standard).
Protocol B: Comparative Hydrolysis Kinetics Assay
To determine metabolic stability in plasma.
Materials:
-
Rat plasma (heparinized)[1]
-
Phosphate Buffer Saline (PBS, pH 7.4)[1]
-
HPLC System (C18 column, UV detector at 285 nm)[1]
Workflow:
-
Stock Solution: Prepare 10 mM stocks of Methyl and Ethyl 4-aminobenzoate in Acetonitrile.
-
Incubation: Dilute stock 1:100 into pre-warmed (37°C) rat plasma (final conc. 100 µM).
-
Sampling: Aliquot 100 µL samples at t = 0, 5, 10, 15, 30, 60 minutes.
-
Quenching: Immediately add 200 µL ice-cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Inject supernatant into HPLC.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).
-
-
Calculation: Plot ln[Concentration] vs. Time. The slope
determines half-life: .
References
-
PubChem. (2025).[5] Procaine | C13H20N2O2. National Library of Medicine. [Link][1]
-
Ghouili, A., et al. (2014).[1][6] Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine. Journal of Physics and Chemistry of Solids. [Link]
-
Nascimento, P., et al. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
USGS. (1979).[7] Ethyl-p-aminobenzoate (Benzocaine): efficacy as an anesthetic for freshwater fish.[7] Investigations in Fish Control. [Link][1]
Sources
- 1. rsc.org [rsc.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bch.ro [bch.ro]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl-p-aminobenzoate (Benzocaine): efficacy as an anesthetic for five species of freshwater fish [pubs.usgs.gov]
A Senior Scientist's Comparative Guide to the Analytical Determination of Methyl 4-aminobenzoate
This guide provides an in-depth comparison of common analytical methodologies for the quantitative and qualitative analysis of Methyl 4-aminobenzoate. As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds, the accurate determination of its purity and concentration is paramount.[1][2][3] This document moves beyond mere procedural lists, delving into the causality behind methodological choices to empower researchers, quality control analysts, and drug development professionals in selecting and implementing the most suitable analytical strategy for their specific needs.
Understanding the Analyte: Physicochemical Properties of Methyl 4-aminobenzoate
A robust analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. Methyl 4-aminobenzoate is a white to beige crystalline powder.[1][4] Its structure, featuring a benzene ring with both an amino group and a methyl ester group, dictates its solubility, chromatographic behavior, and spectroscopic properties. These characteristics are the cornerstone of method development.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₉NO₂ | Basic information for mass spectrometry. |
| Molecular Weight | 151.16 g/mol | Essential for preparing standard solutions and quantitative calculations.[5] |
| Melting Point | 110-111 °C | Indicates the compound's physical state and thermal stability.[1][6] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[1][4][6] | Dictates the choice of solvents for sample preparation, mobile phases (HPLC), and spectroscopic analysis. |
| pKa | 2.38 (+1) at 25°C | The amino group's basicity is critical for developing ion-exchange or pH-controlled reversed-phase HPLC methods.[4] |
| UV Absorbance (λmax) | ~226 nm, ~278 nm | The presence of the aromatic ring and conjugated system allows for direct UV detection, forming the basis for spectrophotometry and HPLC-UV methods.[7] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Quantitation
HPLC is the preeminent technique for the purity and assay determination of Methyl 4-aminobenzoate due to its high resolving power and sensitivity. The method's strength lies in its ability to separate the main compound from closely related impurities and degradation products, ensuring specific and accurate quantification. This specificity is a core tenet of analytical method validation as outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[8][9][10]
Principle of the Method
A reversed-phase HPLC (RP-HPLC) method is most common. The analyte is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). Methyl 4-aminobenzoate, being moderately polar, will partition between the mobile phase and the stationary phase. By adjusting the polarity of the mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol), its retention time can be precisely controlled to achieve separation from other components.
Experimental Protocol: Isocratic RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio. The acidic pH ensures the amino group is protonated, leading to consistent peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm, leveraging one of the compound's absorbance maxima for good sensitivity.[7]
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Accurately weigh and dissolve Methyl 4-aminobenzoate reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards to construct a calibration curve, followed by the sample injections. System suitability parameters (e.g., tailing factor, theoretical plates) must be verified before analysis.
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
Performance Characteristics
The trustworthiness of an HPLC method is established through rigorous validation.[11][12]
| Parameter | Typical Acceptance Criteria (ICH) | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 over 1-100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.5% |
| Precision (%RSD) | ≤ 2.0% | < 1.0% for repeatability |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.3 µg/mL |
Gas Chromatography (GC): A High-Temperature Alternative
Gas Chromatography is a powerful technique for volatile and semi-volatile compounds.[13] While Methyl 4-aminobenzoate is a solid, its volatility is sufficient for GC analysis, especially with modern high-temperature columns and injectors. It is particularly useful for identifying volatile organic impurities that may not be detected by HPLC.
Principle of the Method
The sample is vaporized in a heated inlet and swept by an inert carrier gas (e.g., Helium) onto a capillary column. The column contains a stationary phase (e.g., a polysiloxane polymer). Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification.
Experimental Protocol: GC-FID
-
Instrumentation: A GC system with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C.
-
-
Standard and Sample Preparation: Accurately prepare solutions in a suitable solvent like Methanol or Dichloromethane at concentrations ranging from 10 µg/mL to 500 µg/mL.
Caption: Gas Chromatography (GC) Workflow.
Performance Characteristics
GC offers excellent sensitivity but may require higher temperatures, posing a risk of on-column degradation for some analytes.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 2.0% |
| LOD/LOQ | Low ng/mL range, often more sensitive than HPLC-UV. |
UV-Visible Spectrophotometry: Simple, Rapid, but Non-Specific
UV-Vis spectrophotometry is a straightforward and rapid technique for determining the concentration of Methyl 4-aminobenzoate in a solution, provided it is the only component that absorbs light at the chosen wavelength.
Principle of the Method
The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. By measuring the absorbance of a sample solution at its λmax (e.g., 278 nm) and comparing it to a calibration curve prepared from known standards, the concentration can be determined.
Experimental Protocol
-
Instrumentation: A calibrated UV-Vis spectrophotometer with 1 cm quartz cuvettes.
-
Solvent Selection: Use a solvent that dissolves the sample and is transparent at the analysis wavelength (e.g., Methanol or Ethanol).
-
Determine λmax: Scan a dilute solution of Methyl 4-aminobenzoate from 400 nm to 200 nm to experimentally confirm the wavelength of maximum absorbance.
-
Calibration: Prepare a series of standards (e.g., 1 to 20 µg/mL) in the chosen solvent. Measure the absorbance of each and plot Absorbance vs. Concentration.
-
Sample Analysis: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the curve's regression equation.
Caption: UV-Visible Spectrophotometry Workflow.
Performance Characteristics
The primary limitation of this technique is its lack of specificity. Any impurity or excipient that absorbs at the same wavelength will lead to erroneously high results.
Thin-Layer Chromatography (TLC): A Versatile Screening Tool
TLC is an invaluable technique for rapid, qualitative analysis.[14] It is ideal for monitoring the progress of a chemical reaction, screening for the presence of impurities, or verifying the identity of a material against a reference standard.
Principle of the Method
A spot of the sample solution is applied to a plate coated with a stationary phase (e.g., silica gel).[15] The plate is then placed in a sealed chamber with a shallow pool of a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates based on their polarity and affinity for the stationary phase, effecting a separation.
Experimental Protocol
-
Plate: Silica gel 60 F₂₅₄ (the F₂₅₄ indicates a fluorescent indicator that allows for visualization under 254 nm UV light).
-
Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 70:30 v/v). The ratio can be adjusted to optimize separation.
-
Sample Preparation: Dissolve the sample and a reference standard in a volatile solvent like Dichloromethane to a concentration of ~1 mg/mL.
-
Application: Spot small amounts of the standard and sample side-by-side on a pencil line drawn ~1 cm from the bottom of the plate.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm. The analyte will appear as a dark spot against a green fluorescent background.
-
Analysis: Compare the Retention Factor (Rƒ) of the spot in the sample lane to that of the reference standard. The presence of additional spots indicates impurities.
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Caption: Thin-Layer Chromatography (TLC) Workflow.
Method Comparison and Recommendations
The choice of analytical method is a strategic decision based on the specific requirements of the analysis.
| Feature | HPLC | GC | UV-Vis Spectrophotometry | TLC |
| Specificity | Very High | High | Low | Moderate |
| Quantitation | Precise & Accurate | Precise & Accurate | Accurate (for pure samples) | Semi-quantitative / Qualitative |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Moderate (µg/mL) | Moderate (µg) |
| Speed | Moderate (~10-30 min/sample) | Moderate (~15-30 min/sample) | Very Fast (<5 min/sample) | Fast (~20-40 min for plate) |
| Cost / Complexity | High | High | Low | Very Low |
| Primary Application | Purity, Assay, Stability Testing | Volatile Impurity Profiling | Rapid concentration check | Reaction Monitoring, ID, Purity Screen |
Recommendations from the Scientist's Bench:
-
For regulatory batch release and stability studies: HPLC is the only acceptable choice due to its unparalleled specificity and validated quantitative performance.
-
For identifying volatile organic impurities from synthesis: GC-MS is the superior method, providing both separation and structural identification.
-
For a quick, in-process check of concentration in a clean solution: UV-Vis Spectrophotometry is highly efficient.
-
For monitoring the progress of a synthesis or for a rapid identity confirmation at the receiving dock: TLC is the most cost-effective and fastest tool.
By understanding the principles, strengths, and limitations of each technique, the analytical scientist can confidently select the most appropriate method, ensuring data is not only accurate but also fit for its intended purpose.
References
-
Pharma Talk. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Slideshare. Analytical method validation as per ich and usp. [Link]
-
PubChem. Methyl 4-aminobenzoate. [Link]
-
ChemBK. methyl 4-aminobenzoate. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]
-
International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]
-
Supporting Information. General Information. [Link]
-
SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]
-
Supporting Information. General Experimental. [Link]
-
Save My Exams. Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note. [Link]
-
ResearchGate. Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M.... [Link]
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- 3. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. savemyexams.com [savemyexams.com]
- 15. rsc.org [rsc.org]
Comparative Guide: Purity Analysis of Commercial Methyl 4-Aminobenzoate Hydrochloride
Executive Summary & Strategic Context
Methyl 4-aminobenzoate hydrochloride (CAS: 63450-84-0) is a critical intermediate in the synthesis of local anesthetics (e.g., benzocaine derivatives) and retinoids. In pharmaceutical applications, its purity is not merely a specification but a determinant of downstream yield and safety. Impurities such as the hydrolysis product 4-aminobenzoic acid (PABA) or oxidation byproducts can act as chain terminators or sensitizers in clinical formulations.
This guide objectively compares three analytical methodologies for verifying the purity of commercial Methyl 4-aminobenzoate HCl:
-
HPLC-UV: The industry standard for impurity profiling.
-
qNMR (Quantitative NMR): The orthogonal method for absolute purity assessment.
-
Potentiometric Titration: The classical technique for bulk assay.
Key Finding: While Titration offers a cost-effective bulk assay, it fails to detect isomeric impurities. HPLC-UV remains the requisite method for stability-indicating analysis, whereas qNMR is superior for establishing reference standard potency without external calibrators.
Chemical Profile & Stability Considerations
-
Structure: HCl salt of the methyl ester of p-aminobenzoic acid.
-
Critical Quality Attribute (CQA): The integrity of the ester bond and the primary amine.
-
Stability Risks:
-
Hydrolysis: In the presence of moisture (especially at pH > 7 or < 3), the ester hydrolyzes to PABA and methanol.
-
Oxidation: The primary amine is susceptible to air oxidation, leading to colored azo/azoxy compounds (browning of powder).
-
Diagram 1: Degradation Pathways
The following diagram illustrates the primary degradation routes that analysts must detect.
Caption: Primary degradation pathways. Hydrolysis to PABA is the dominant instability mechanism in aqueous solutions.
Comparative Analysis of Methods
Method A: HPLC-UV (High-Performance Liquid Chromatography)
Best For: Impurity profiling, stability studies, and detecting PABA at trace levels (<0.05%).
-
Mechanism: Separation based on polarity using a C18 stationary phase. The HCl salt dissociates in the mobile phase; the retention is governed by the pH-dependent ionization of the amino group.
-
Causality: We use an acidic mobile phase (pH ~3-4) to keep the amine protonated (or fully suppress ionization of the carboxylic acid impurity), ensuring sharp peak shapes and resolving the more polar PABA (elutes earlier) from the ester.
Protocol 1: Stability-Indicating HPLC
-
System: Agilent 1260 or equivalent with DAD/VWD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
B: Acetonitrile
-
Isocratic: 70% A / 30% B (Adjust based on column retentivity).
-
-
Detection: 254 nm (Max absorption for benzoyl chromophore).[3][4]
-
Self-Validating Step (System Suitability):
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)
Best For: Absolute purity determination (Assay) when no certified reference standard is available.[7]
-
Mechanism: Direct quantification of proton signals relative to an internal standard (IS) of known purity.
-
Causality: Unlike chromatography, NMR response is uniform for all protons. This eliminates the need for a response factor calibration curve.[7]
-
Solvent Choice: DMSO-d6 is preferred over D2O to prevent potential ester hydrolysis during the measurement window and to ensure solubility of the organic internal standard.
Protocol 2: Internal Standard qNMR
-
Instrument: 400 MHz NMR or higher.
-
Internal Standard (IS): Maleic Acid (Traceable Grade) or 1,3,5-Trimethoxybenzene.
-
Solvent: DMSO-d6.
-
Procedure:
-
Weigh ~20 mg of Sample (
) and ~10 mg of IS ( ) precisely (±0.01 mg) into the same vial. -
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR (d1 relaxation delay > 5 × T1, typically 30s) to ensure full relaxation.
-
-
Calculation:
Where =Integral area, =Number of protons, =Molar mass, =Purity.[2][3][5][6][7][8][9][10][11][12][13]
Method C: Potentiometric Titration (Diazotization)
Best For: Raw material release testing (Assay >98%) in QC labs lacking HPLC/NMR.
-
Mechanism: The primary aromatic amine reacts with Sodium Nitrite (
) in acidic medium to form a diazonium salt. The endpoint is detected potentiometrically using a platinum electrode. -
Limitation: It cannot distinguish between the product and its hydrolysis impurity (PABA), as both contain the primary amine. It yields a "Total Amine" value.
Protocol 3: Nitrite Titration
-
Reagents: 0.1 M Sodium Nitrite VS, HCl, KBr (catalyst).
-
Procedure:
-
Dissolve 0.25 g sample in 10 mL HCl and 40 mL water.
-
Add 1 g KBr.
-
Cool to < 15°C (Ice bath) to stabilize the diazonium salt.
-
Titrate with 0.1 M
using a Pt/Calomel electrode pair.
-
-
Self-Validating Step: Run a blank titration on the solvent system; blank volume must be < 0.05 mL.
Data Comparison & Selection Guide
The following table summarizes the performance metrics based on experimental validation standards.
| Feature | Method A: HPLC-UV | Method B: qNMR | Method C: Titration |
| Primary Output | Impurity Profile (% Area) | Absolute Assay (% w/w) | Total Amine Assay (% w/w) |
| Specificity | High (Separates PABA) | High (Structural ID) | Low (Co-titrates PABA) |
| Precision (RSD) | < 0.5% | < 1.0% | < 0.5% |
| LOD (Impurity) | ~0.01% | ~0.5% | N/A |
| Sample Prep Time | 30 mins | 10 mins | 15 mins |
| Cost per Run | Medium (Solvents/Column) | High (Instrument time) | Low (Reagents) |
| Use Case | Stability & Purity (R&D/QC) | Reference Standard Qual. | Incoming Goods (Bulk) |
Diagram 2: Analytical Decision Workflow
Use this logic flow to select the appropriate method for your development stage.
Caption: Decision tree for selecting the optimal analytical technique based on data requirements.
References
-
BenchChem. (2025).[11][14] A Comparative Guide to HPLC and NMR Analysis for Purity Validation. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved from
-
European Pharmacopoeia (Ph.[7] Eur.). General Chapter 2.2.29 Liquid Chromatography. (Referenced for system suitability standards).
-
Almac Group. (2023). qNMR: An Attractive Option for Assay Analysis.[7] Retrieved from
-
Badea, I. A., et al. (2002).[3] Determination of procaine hydrochloride by potentiometric titration. Revue Roumaine de Chimie. (Referenced for diazotization protocol logic).
Sources
- 1. chemscene.com [chemscene.com]
- 2. biosynth.com [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 10. Methyl 4-Aminobenzoate | 619-45-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. guidechem.com [guidechem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Methyl 4-aminobenzoate
Introduction: The Imperative for Rigorous Analytical Methodologies
Methyl 4-aminobenzoate is a significant chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and is also utilized as a UV absorber in cosmetic formulations.[1] Given its role in products directly impacting human health, the quantification of Methyl 4-aminobenzoate must be precise, accurate, and reliable. In the pharmaceutical industry, the validation of analytical methods is not merely a procedural formality but a cornerstone of quality assurance and regulatory compliance, ensuring the identity, strength, quality, and purity of the final product.[2]
This guide provides an in-depth comparison of two robust analytical techniques for the quantification of Methyl 4-aminobenzoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). Beyond detailing the individual validation of each method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, we will explore the critical process of cross-validation.[3][4] Cross-validation serves to demonstrate that two distinct analytical procedures are fit for the same intended purpose by providing equivalent and reliable results, a crucial step when methods are updated, transferred between laboratories, or when data from different analytical techniques must be compared.[5]
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Scientific Rationale
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis, prized for its high resolution, sensitivity, and applicability to a wide range of compounds. For Methyl 4-aminobenzoate, a moderately polar compound with a strong UV chromophore, a reversed-phase HPLC method with UV detection is the logical choice.
-
Mechanism of Separation: In reversed-phase HPLC, the stationary phase (typically a C18 silica-based column) is nonpolar, while the mobile phase is polar (e.g., a mixture of water and a polar organic solvent like methanol or acetonitrile). Methyl 4-aminobenzoate, being moderately polar, will partition between the two phases. By precisely controlling the mobile phase composition, we can achieve a reproducible retention time for the analyte, separating it from impurities.
-
Principle of Detection: The aromatic ring and ester group in Methyl 4-aminobenzoate allow it to absorb UV light. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the detector flow cell. We select a wavelength of maximum absorbance (λmax), such as 278 nm, to ensure high sensitivity and specificity for quantification.[6]
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Accurately weigh approximately 25 mg of Methyl 4-aminobenzoate reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of ~500 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample containing an equivalent amount of Methyl 4-aminobenzoate and prepare it in the same manner as the standard, ensuring the final concentration falls within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 278 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of Methyl 4-aminobenzoate in the sample by interpolating its peak area into the calibration curve.
-
Workflow for HPLC-UV Analysis
Sources
- 1. guidechem.com [guidechem.com]
- 2. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
The Foundation of Purification: Physicochemical Properties of Methyl 4-aminobenzoate
A Senior Application Scientist's Guide to the Purification of Methyl 4-aminobenzoate: A Comparative Analysis of Recrystallization, Column Chromatography, and Vacuum Distillation
In the realm of pharmaceutical synthesis and materials science, the purity of a chemical intermediate is not merely a desirable attribute but a critical determinant of downstream success. Methyl 4-aminobenzoate, a key building block in the synthesis of local anesthetics and various organic compounds, is no exception.[1] Its purification is a pivotal step that directly impacts the yield, potency, and safety profile of the final products. This guide provides a comprehensive comparison of three fundamental purification techniques—recrystallization, column chromatography, and vacuum distillation—offering researchers, scientists, and drug development professionals the insights needed to select the most appropriate method for their specific application.
A thorough understanding of the physicochemical properties of Methyl 4-aminobenzoate is the bedrock upon which a successful purification strategy is built. These properties dictate the compound's behavior in different solvents and under various physical conditions, directly informing the design of each purification protocol.
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | White to beige crystalline powder[1] |
| Melting Point | 110-114 °C[2] |
| Boiling Point | ~273 °C (decomposes at atmospheric pressure)[3] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water.[2][3][4] |
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5][6] The underlying principle is the difference in solubility of the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
The "Why": Mechanistic Causality in Recrystallization
The efficacy of recrystallization hinges on the slow and controlled formation of a crystal lattice. As the saturated hot solution cools, the solubility of Methyl 4-aminobenzoate decreases, and it begins to crystallize. The ordered structure of the growing crystals preferentially incorporates molecules of the same kind, effectively excluding impurities from the crystal lattice, which remain dissolved in the mother liquor.
Experimental Protocol: A Self-Validating System
This protocol is designed to maximize both purity and recovery. Each step has a clear purpose and a means of verifying its successful completion.
1. Solvent Selection:
-
Rationale: Based on its solubility profile, a mixed solvent system of ethanol and water is highly effective. Methyl 4-aminobenzoate is soluble in hot ethanol and insoluble in cold water. This combination allows for fine-tuning of the solvent polarity to achieve optimal solubility characteristics.
-
Procedure: In a test tube, dissolve a small amount of crude Methyl 4-aminobenzoate in a minimal amount of hot ethanol. Add hot water dropwise until the solution becomes slightly turbid, then add a few drops of hot ethanol to redissolve the precipitate. Allow to cool to assess crystal formation.
2. Dissolution:
-
Place the crude Methyl 4-aminobenzoate in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The use of a minimal amount of solvent is crucial for maximizing the yield.
3. Decolorization (if necessary):
-
If the solution is colored, it indicates the presence of colored impurities.
-
Add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal.
4. Crystallization:
-
To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the initial precipitate.
-
Allow the flask to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualization of the Purification Workflow
Caption: General workflow of the recrystallization process.
Column Chromatography: Separation by Adsorption
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[1][3][7] For Methyl 4-aminobenzoate, which is a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is highly effective.
The "Why": The Principle of Differential Partitioning
The separation in column chromatography is governed by the equilibrium of the analyte between the stationary phase and the mobile phase.[1] Methyl 4-aminobenzoate, with its polar amino and ester groups, will adsorb to the polar silica gel. By using a mobile phase of appropriate polarity, the compound can be selectively desorbed and eluted from the column. Less polar impurities will travel down the column faster, while more polar impurities will be retained more strongly.
Experimental Protocol: A Step-by-Step Guide
1. Preparation of the Column:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable choice.
-
Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
2. Sample Preparation and Loading:
-
Dissolve the crude Methyl 4-aminobenzoate in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
3. Elution:
-
Mobile Phase Selection: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for Methyl 4-aminobenzoate. A typical starting ratio could be 80:20 or 70:30 hexane:ethyl acetate.
-
Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes.
4. Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified Methyl 4-aminobenzoate.
Vacuum Distillation: Purification for High-Boiling Point Compounds
Distillation separates liquids based on differences in their boiling points. For compounds with high boiling points like Methyl 4-aminobenzoate, distillation at atmospheric pressure can lead to decomposition.[8][9] Vacuum distillation lowers the boiling point of the compound by reducing the pressure, allowing for its purification at a lower temperature.
The "Why": The Clausius-Clapeyron Relation in Practice
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By reducing the pressure inside the distillation apparatus, the temperature required for the vapor pressure of Methyl 4-aminobenzoate to reach the system's pressure is significantly lowered, thus preventing thermal degradation.
Experimental Protocol: A Guide to Low-Pressure Purification
1. Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a pressure gauge.
-
Ensure all glassware is free of cracks and can withstand the vacuum.
2. Sample Preparation:
-
Place the crude Methyl 4-aminobenzoate in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
3. Distillation:
-
Gradually apply the vacuum to the system.
-
Slowly heat the distillation flask in a heating mantle or oil bath.
-
Monitor the temperature of the vapor and the pressure of the system.
-
Collect the fraction that distills at the expected boiling point for the given pressure.
4. Post-Distillation:
-
Allow the apparatus to cool completely before releasing the vacuum to prevent cracking of the hot glassware.
-
The purified Methyl 4-aminobenzoate will be in the receiving flask.
Comparative Analysis: Selecting the Optimal Technique
The choice of purification method depends on several factors, including the nature and amount of impurities, the desired purity level, the scale of the purification, and the available resources.
| Feature | Recrystallization | Column Chromatography | Vacuum Distillation |
| Purity Achieved | Good to Excellent | Excellent | Good to Excellent |
| Yield | Moderate to High | Moderate | High |
| Time & Labor | Low to Moderate | High | Moderate |
| Cost & Equipment | Low | Moderate | High |
| Scalability | Excellent | Moderate | Good |
| Ideal for Removing | Soluble and colored impurities | A wide range of impurities | Non-volatile impurities |
Decision-Making Workflow
Caption: Decision tree for selecting a purification method.
Purity Assessment: The Final Verdict
Regardless of the purification technique employed, the final purity of the Methyl 4-aminobenzoate must be confirmed. Standard analytical methods for this purpose include:
-
Melting Point Determination: A sharp melting point close to the literature value is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect trace impurities.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative purity analysis (qNMR).[10]
Conclusion
The purification of Methyl 4-aminobenzoate is a critical step in its utilization as a chemical intermediate. While recrystallization offers a simple and scalable method for achieving good purity, column chromatography provides the highest resolution for removing a wide range of impurities. For thermally sensitive materials and the removal of non-volatile impurities, vacuum distillation is the technique of choice. By understanding the principles and practical considerations of each method, researchers can confidently select and implement the most effective purification strategy to obtain high-purity Methyl 4-aminobenzoate for their specific needs.
References
-
ChemBK. (n.d.). methyl 4-aminobenzoate. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
ResearchGate. (2018, May 15). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]
Sources
- 1. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. reddit.com [reddit.com]
- 6. sepscience.com [sepscience.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. buschvacuum.com [buschvacuum.com]
- 10. rsc.org [rsc.org]
- 11. jfda-online.com [jfda-online.com]
A Comparative Guide to the Inter-Laboratory Validation of Methyl 4-aminobenzoate Hydrochloride Analysis
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 4-aminobenzoate hydrochloride, a key chemical intermediate, necessitates precise and accurate quantification to ensure the quality and safety of final drug products. This guide provides an in-depth comparison of analytical methodologies for Methyl 4-aminobenzoate hydrochloride, grounded in the principles of inter-laboratory validation. We will explore the causality behind experimental choices, present self-validating protocols, and furnish supporting data to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Criticality of Inter-Laboratory Validation
Before delving into specific analytical techniques, it is crucial to understand the significance of inter-laboratory validation, often referred to as a collaborative study. While a single laboratory can perform a thorough method validation, an inter-laboratory study provides a more rigorous assessment of a method's reproducibility.[1] Reproducibility, in this context, refers to the precision of the method when performed by different analysts in different laboratories, using different equipment.[1] This process is essential for standardizing a method, ensuring that it can be reliably transferred between facilities and will consistently produce comparable results.
The design of a successful inter-laboratory study hinges on a well-defined protocol that is distributed to all participating laboratories. This protocol should meticulously detail every aspect of the analytical procedure, from sample preparation to data analysis. The International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for the validation parameters that should be assessed.[2][3][4] These parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, and robustness.[4][5]
Logical Framework for Inter-Laboratory Validation
Caption: Workflow for a comprehensive inter-laboratory validation study.
Analytical Techniques for Methyl 4-aminobenzoate Hydrochloride
The selection of an appropriate analytical technique is the foundational step in developing a robust method. For Methyl 4-aminobenzoate hydrochloride, a water-soluble compound, several techniques are viable.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and versatile method for the analysis of a broad range of compounds, including this one.[7] Gas Chromatography (GC) could also be considered, particularly for volatile and thermally stable compounds.[7]
Comparison of HPLC-UV and GC-FID for Methyl 4-aminobenzoate Hydrochloride Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Flame Ionization Detection (FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability to Analyte | Highly suitable due to the polarity and UV absorbance of Methyl 4-aminobenzoate. | May require derivatization to increase volatility and thermal stability. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | Can be more complex, potentially requiring extraction and derivatization steps. |
| Sensitivity | Generally provides good sensitivity for UV-active compounds. | FID offers excellent sensitivity for organic compounds. |
| Specificity | Can be highly specific with appropriate column and mobile phase selection. | Specificity is dependent on the column's ability to resolve the analyte from other components. |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Typical Run Time | 5-15 minutes. | 10-30 minutes. |
For the purpose of this guide, we will focus on a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, as it represents a common and effective approach for the analysis of Methyl 4-aminobenzoate hydrochloride.
Designing the Inter-Laboratory Validation Study
The objective of this hypothetical inter-laboratory study is to validate an RP-HPLC-UV method for the quantification of Methyl 4-aminobenzoate hydrochloride in a drug substance. Three independent laboratories participated in this study.
Experimental Protocol: RP-HPLC-UV Analysis of Methyl 4-aminobenzoate Hydrochloride
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
-
Reagents and Materials:
-
Methyl 4-aminobenzoate hydrochloride reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile in a suitable ratio (e.g., 70:30 v/v). The exact ratio should be optimized during method development to achieve optimal separation and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of Methyl 4-aminobenzoate hydrochloride (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Preparation of Standard Solutions:
-
Accurately weigh a suitable amount of Methyl 4-aminobenzoate hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Preparation of Sample Solutions:
-
Accurately weigh the Methyl 4-aminobenzoate hydrochloride drug substance and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in increasing order of concentration, followed by the sample solutions.
-
Record the peak areas of the analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Methyl 4-aminobenzoate hydrochloride in the sample solutions using the calibration curve.
-
Inter-Laboratory Validation Results and Discussion
The following sections present the results of the inter-laboratory validation study, focusing on key validation parameters as outlined in the ICH Q2(R1) guidelines.[2][4]
4.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.[8] In this study, specificity was demonstrated by analyzing a placebo sample (containing all excipients except the API) and a spiked sample. The chromatograms showed no interfering peaks at the retention time of Methyl 4-aminobenzoate hydrochloride in the placebo, and the peak in the spiked sample was pure, confirming the method's specificity.
4.2. Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[9][10]
A minimum of five concentrations are typically used to establish linearity.[9] In this study, a six-point calibration curve was generated across a range of 50% to 150% of the nominal sample concentration.
Table 1: Summary of Linearity Data from Participating Laboratories
| Laboratory | Correlation Coefficient (r²) | y-intercept |
| Laboratory 1 | 0.9998 | 1234 |
| Laboratory 2 | 0.9995 | 1567 |
| Laboratory 3 | 0.9999 | 987 |
The high correlation coefficients (r² > 0.999) from all three laboratories indicate excellent linearity over the specified range.
4.3. Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It was assessed by analyzing samples with known concentrations of Methyl 4-aminobenzoate hydrochloride (spiked placebo) at three concentration levels (80%, 100%, and 120% of the nominal concentration).
Table 2: Summary of Accuracy Results (% Recovery)
| Concentration Level | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| 80% | 99.5% | 100.2% | 99.8% |
| 100% | 100.1% | 99.7% | 100.3% |
| 120% | 99.9% | 100.5% | 99.6% |
The percent recovery values across all laboratories and concentration levels were within the typical acceptance criteria of 98.0% to 102.0%, demonstrating the accuracy of the method.
4.4. Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[11]
-
Intermediate Precision: Expresses the within-laboratory variations (e.g., different days, different analysts, different equipment).[1]
-
Reproducibility: Expresses the precision between laboratories.[1]
Table 3: Summary of Precision Results (RSD %)
| Precision Level | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| Repeatability (n=6) | 0.5% | 0.6% | 0.4% |
| Intermediate Precision | |||
| Analyst 1 vs. Analyst 2 | 0.8% | 0.9% | 0.7% |
| Day 1 vs. Day 2 | 0.7% | 0.8% | 0.6% |
| Reproducibility (between labs) | \multicolumn{3}{c | }{1.2%} |
The low RSD values for repeatability and intermediate precision within each laboratory demonstrate the method's precision under varied conditions. The reproducibility RSD of 1.2% across the three laboratories is well within the acceptable limits for a pharmaceutical assay (typically ≤ 2%), confirming the method's ruggedness and transferability. Statistical tools like Analysis of Variance (ANOVA) can be employed for a more in-depth analysis of the sources of variation.[12]
Logical Relationship of Precision Parameters
Caption: Hierarchy of precision measurements in method validation.
Conclusion and Best Practices
The inter-laboratory validation of the RP-HPLC-UV method for the analysis of Methyl 4-aminobenzoate hydrochloride successfully demonstrated that the method is accurate, precise, specific, and linear over the specified range. The low reproducibility RSD confirms that the method is robust and suitable for transfer between different laboratories.
Key Takeaways for Researchers and Scientists:
-
Prioritize a Detailed Protocol: A comprehensive and unambiguous protocol is the cornerstone of a successful inter-laboratory study.
-
Embrace Statistical Analysis: Utilize appropriate statistical tools, such as ANOVA, to rigorously evaluate the data and understand the sources of variability.[1][12]
-
Adhere to Regulatory Guidelines: The ICH, USP, and FDA provide invaluable guidance on the principles and practices of analytical method validation.[4][9][13][14]
-
Documentation is Paramount: Thoroughly document all aspects of the validation study, from the initial protocol to the final report.[9] This documentation is essential for regulatory submissions and for ensuring the long-term integrity of the analytical method.
-
Lifecycle Management: Analytical method validation is not a one-time event but a continuous process throughout the lifecycle of the product.[15][16]
By adhering to these principles, researchers and drug development professionals can ensure the development and implementation of robust and reliable analytical methods, ultimately contributing to the quality and safety of pharmaceutical products.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. NPRA. [Link]
-
Methyl 4-aminobenzoate. PubChem. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
-
<1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. [Link]
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. SpringerLink. [Link]
-
(PDF) Validation of Analytical Methods. ResearchGate. [Link]
-
Trends in inter-laboratory method validation. Eurachem. [Link]
-
(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
-
<1220> ANALYTICAL PROCEDURE LIFE CYCLE. USP-NF. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA issues revised guidance for analytical method validation. ResearchGate. [Link]
-
ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. YouTube. [Link]
Sources
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Safety Operating Guide
Laboratory Stewardship Guide: Methyl 4-aminobenzoate Hydrochloride Disposal
Executive Summary & Immediate Action
Methyl 4-aminobenzoate hydrochloride (CAS: 24086-68-2) is an amino-ester salt commonly used as a synthetic intermediate.[1] While not classified as a P-listed or U-listed acute toxin by the EPA, it poses specific risks due to its acidity (hydrochloride salt) , aquatic toxicity , and potential for violent reactions with oxidizers .[1]
IMMEDIATE SAFETY DIRECTIVE:
-
Do NOT mix with bleach or strong oxidizers (risk of exothermic reaction and formation of toxic chloramines).[1]
-
Do NOT dispose of down the drain.[1][2] This compound is harmful to aquatic life with long-lasting effects (H412).[1][2]
-
Spill Response: Do not dry sweep if dust generation is likely.[1][3] Dampen with inert absorbent before collection.[1]
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its behavior in the waste stream.[1] The hydrochloride moiety makes this compound significantly more water-soluble and acidic than its free base counterpart.[1]
| Property | Data | Operational Implication |
| Chemical Name | Methyl 4-aminobenzoate hydrochloride | Proper labeling is critical to distinguish from the free base.[1] |
| CAS Number | 24086-68-2 | Use for waste manifesting.[1] |
| Molecular Formula | C₈H₉NO₂[1][4] · HCl | Contains chloride; potential for HCl gas release if heated or acidified strongly.[1] |
| GHS Hazards | H315, H319, H335, H412 | Irritant to eyes/skin/lungs.[1] Aquatic toxin.[1][2] |
| Acidity (pKa) | ~2.5 (Conjugate acid) | Acidic Waste Stream. Solutions will lower pH of waste containers.[1] |
| Incompatibilities | Strong Oxidizers, Strong Bases | Segregation Required. Do not mix with Nitric Acid or Peroxides.[1] |
Pre-Disposal Validation: The "Self-Validating System"
Trusting a label is insufficient.[1] You must validate the state of the waste before consolidation.[1] Follow this Three-Point Check to prevent waste container accidents.
Step 1: pH Verification
-
Logic: As a hydrochloride salt, aqueous solutions will be acidic.[1]
-
Action: Dip test the solution. If pH < 2, it must be tagged as Corrosive Acid Waste unless neutralized (see Protocol B).[1]
-
Warning: Do not add to a basic organic waste container (e.g., waste containing amines or hydroxides) without slow, controlled neutralization, as this will generate heat.[1]
Step 2: Oxidizer Screen
-
Logic: The amine group on the benzoate ring is susceptible to oxidation.[1] Mixing with strong oxidizers (e.g., Chromic acid, Permanganates) can cause fire or explosion.[1]
-
Action: Use potassium iodide (KI) starch paper if the waste history is ambiguous.[1] Blue/Black = Oxidizer present.[1] Do NOT combine.
Step 3: Halogen Segregation
-
Action: If dissolved in organic solvents, this must go into the Halogenated Waste stream to prevent contamination of fuel-blending non-halogenated streams.[1]
Disposal Workflows & Protocols
Protocol A: Solid Waste (Expired/Unused Stock)
Best for: Pure solid substance in original or secondary containment.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Transfer: Transfer the solid carefully to avoid dust generation. If the original bottle is small, place the entire bottle inside the waste container (overpacking).[1]
-
Labeling:
-
Disposal Path: Lab Pack for Incineration .
-
Note: Incineration is the only method that guarantees destruction of the aromatic ring and protection of aquatic systems [1, 2].[1]
-
Protocol B: Aqueous/Solvent Liquid Waste
Best for: Mother liquors, reaction byproducts, or dissolved samples.
-
Segregation Decision:
-
Neutralization (Optional but Recommended for Aqueous Streams):
-
Context: Only perform if your facility permits elementary neutralization.[1]
-
Procedure: Slowly add 1M Sodium Bicarbonate (NaHCO₃) to the solution while stirring. Monitor for bubbling (CO₂ release).[1] Continue until pH reaches 6–8.[1]
-
Result: This converts the salt to the free base (Methyl 4-aminobenzoate) and neutral sodium chloride.[1]
-
Caution: The free base is less soluble in water and may precipitate.[1] If precipitation occurs, the waste becomes a Heterogeneous Sludge and must be labeled as such.[1]
-
-
Final Packaging: Cap tightly. Ensure 10% headspace for expansion.[1]
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision-making process for segregating Methyl 4-aminobenzoate hydrochloride waste.
Figure 1: Decision tree for categorizing Methyl 4-aminobenzoate hydrochloride waste streams based on physical state and solvent matrix.[1]
Regulatory Compliance (RCRA/EPA Context)
While Methyl 4-aminobenzoate hydrochloride is not explicitly listed on the RCRA P-list or U-list, it is regulated under the "Characteristic" definitions if not handled correctly.[1]
-
Characteristic of Corrosivity (D002): If the waste is aqueous and has a pH ≤ 2, it is a D002 hazardous waste [3].
-
Aquatic Toxicity: The EPA and local POTW (Publicly Owned Treatment Works) strictly prohibit the discharge of substances toxic to aquatic life into the sewer system.[1] This substance carries H412 (Harmful to aquatic life with long lasting effects), mandating collection rather than drain disposal [4].[1]
-
Mixture Rule: If mixed with a listed solvent (e.g., Methylene Chloride), the entire volume adopts the hazardous code of the solvent (e.g., F002).[1]
Emergency Spill Procedures
In the event of a benchtop spill:
-
Isolate: Evacuate the immediate area if dust is airborne.[1]
-
PPE: Wear Nitrile gloves, safety goggles, and an N95 dust mask (or respirator if large quantity).[1]
-
Containment:
-
Clean: Wipe the surface with a mild soap solution, followed by water.[1]
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste container.
References
-
PubChem. (2025).[1] Methyl 4-aminobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 4-aminobenzoate hydrochloride
Executive Summary & Risk Profile
Methyl 4-aminobenzoate hydrochloride (Methyl p-aminobenzoate HCl) is an aromatic amine ester salt commonly used as a synthetic intermediate. Unlike its free base counterpart, the hydrochloride salt presents distinct physical hazards due to its ionic nature.
The Core Threat: The primary operational risk is inhalation of fine particulates . Upon contact with the moisture of the respiratory tract, the salt creates an acidic environment (hydrolysis), leading to severe irritation of the mucous membranes (H335). Furthermore, as an aromatic amine derivative, it carries a risk of sensitization upon repeated dermal exposure.
Hazard Classification (GHS)
| Hazard Class | Category | H-Code | Description |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | 3 | H335 | May cause respiratory irritation.[1] |
| Acute Toxicity | 4 (Oral) | H302 | Harmful if swallowed (inferred from analogs). |
Personal Protective Equipment (PPE) Specifications
Standard "lab coat and gloves" protocols are insufficient without material specificity. The following specifications are based on the chemical's physical state (solid powder) and potential solubility vectors.
A. Respiratory Protection (Critical)[4][5]
-
Requirement: NIOSH-certified N95 (minimum) or P100 particulate respirator.
-
The "Why": The hydrochloride salt is often a fine, electrostatic powder. Standard surgical masks provide no seal against micron-sized particulates. Inhalation triggers immediate coughing and potential long-term sensitization.
-
Engineering Control: All weighing and open-vessel manipulation must occur inside a certified chemical fume hood.
B. Dermal Protection (Hand)
-
Primary (Solid Handling): Nitrile Rubber (0.11 mm / 4-5 mil).
-
Logic: Nitrile provides excellent abrasion resistance against solid crystals.
-
-
Secondary (Solution Handling): If dissolved in organic solvents (e.g., DCM, Methanol), the solvent dictates the glove choice.
-
Warning: Aromatic amines can permeate thin nitrile in solution. If handling concentrated solutions, use Double-Gloving (Laminate inner / Nitrile outer) or change gloves immediately upon splash contact.
-
C. Ocular Protection[2][4][6]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1).
-
The "Why": Safety glasses with side shields are inadequate for fine powders that can drift around lenses. The acidic nature of the salt causes immediate, stinging damage to corneal tissue.
Operational Workflow & Engineering Controls
This workflow integrates safety into the experimental process to prevent exposure before it happens.
Phase 1: Preparation & Weighing
-
Static Control: Amine salts are prone to static charge. Use an anti-static gun or polonium strip near the balance to prevent "flying" powder.
-
Humidity Check: The HCl salt is hygroscopic. Minimize exposure time to ambient air to prevent clumping, which leads to aggressive scraping and dust generation.
-
Containment: Place the balance inside the fume hood or use a powder containment enclosure.
Phase 2: Solubilization & Reaction
-
Addition Mode: Add the solid to the solvent, not vice versa, to minimize splash risk.
-
Ventilation: Maintain sash height at the certified working level (usually 18 inches).
-
Temperature: If heating, ensure a reflux condenser is active. Hot vapors of aromatic amines are highly penetrating.
Phase 3: Decontamination
-
Solubility Rule: Methyl 4-aminobenzoate HCl is water-soluble.
-
Surface Cleaning: Wipe surfaces with a wet paper towel (water/surfactant) rather than dry sweeping. Dry sweeping aerosolizes the dust.
-
Verification: UV light (365 nm) can sometimes fluoresce aromatic residues, aiding in cleaning verification.
Visual Workflow: Safe Handling Logic
Caption: Decision logic for PPE selection based on physical state and solvent carrier.
Emergency Response Protocols
In Case of Exposure[2][4][7][8]
-
Inhalation: Move immediately to fresh air. The HCl salt will cause burning in the nose/throat. Seek medical attention if wheezing persists.
-
Eye Contact: Flush with water for 15 minutes minimum .[1][2][3][4][5] The salt is acidic; time is critical to prevent corneal etching.
-
Skin Contact: Wash with soap and copious water.[1][2][3][4][5] Do not use alcohol/solvents, as they may increase transdermal absorption of the aromatic amine.
Spills (Solid)
-
Isolate: Evacuate the immediate area if the spill is large (>50g) and outside a hood.
-
PPE Up: Wear N95/P100 and goggles.
-
Neutralize/Clean: Cover with wet paper towels to dampen the powder (preventing dust). Scoop up the wet paste.
-
Disposal: Place in a sealed bag labeled "Hazardous Waste - Toxic/Irritant."
Disposal Strategy
Do not dispose of via sink/drain. Aromatic amines are toxic to aquatic life and regulated.[6]
| Waste Stream | Classification | Handling Instructions |
| Solid Waste | Hazardous Chemical Waste | Bag separately. Label "Methyl 4-aminobenzoate HCl - Toxic". |
| Aqueous Waste | Basic/Organic Aqueous | If neutralized, can often go into aqueous waste.[7][8] Check local EHS rules. |
| Solvent Waste | Organic Solvents | Segregate into Halogenated or Non-Halogenated streams based on the solvent used. |
Disposal Method: The preferred method is incineration with an afterburner and scrubber to manage nitrogen oxides (NOx) and HCl gas generation [1].
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12082, Methyl 4-aminobenzoate. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. lgcstandards.com [lgcstandards.com]
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- 4. enamine.enamine.net [enamine.enamine.net]
- 5. resynbio.com [resynbio.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
